molecular formula C20H24O6 B8261699 EUPALINILIDE B

EUPALINILIDE B

Cat. No.: B8261699
M. Wt: 360.4 g/mol
InChI Key: HCGYMFPNEDDKQY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EUPALINILIDE B is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality EUPALINILIDE B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EUPALINILIDE B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYMFPNEDDKQY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eupalinilide B: Structure, Properties, and LSD1-Targeted Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Eupalinilide B (CAS: 757202-08-7) is a bioactive sesquiterpene lactone of the guaianolide class, isolated from Eupatorium lindleyanum.[1][2][3][4] Unlike many cytotoxic natural products that function as general alkylating agents, Eupalinilide B has emerged as a targeted epigenetic modulator, specifically inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]

⚠️ Critical Disambiguation

Research in this field is often complicated by nomenclatural similarity. It is vital to distinguish between:

  • Eupalinilide B (Target of this guide): CAS 757202-08-7.[1][2][3][5][6] Formula

    
    .[1] Mechanism: LSD1 Inhibition .[4][7][8]
    
  • Eupalinolide B: CAS 877822-40-7.[1][5] Formula

    
    .[1] Mechanism: Ferroptosis/Cuproptosis induction  (often in pancreatic/lung cancer contexts).
    

This guide focuses exclusively on Eupalinilide B and its epigenetic mechanism.

Chemical Structure and Physicochemical Properties[9][10][11][12]

Eupalinilide B belongs to the guaianolide subclass of sesquiterpene lactones. Its core structure features a 5-7-5 tricyclic system characteristic of guaianes, functionalized with an


-methylene-

-butyrolactone moiety—the pharmacophore responsible for biological reactivity (typically via Michael addition to cysteine residues on protein targets).[1]
Physicochemical Profile
PropertyData
CAS Registry Number 757202-08-7
Chemical Formula

Molecular Weight 360.40 g/mol
Scaffold Class Guaianolide Sesquiterpene Lactone
Physical State White amorphous powder
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Key Functional Groups

-methylene-

-lactone, hydroxyls (C2/C8 positions typ.), ester side chains
Structural Elucidation Markers

For validation of isolated samples, the following spectroscopic signatures are diagnostic:

  • MS (ESI):

    
     361 
    
    
    
  • IR: Characteristic bands at ~1760 cm

    
     (
    
    
    
    -lactone carbonyl) and ~1660 cm
    
    
    (exocyclic double bond).[1]
  • 1H NMR (Diagnostic): Pair of doublets at

    
     5.5–6.3 ppm corresponding to the exocyclic methylene protons (H-13a, H-13b) of the lactone ring.[1]
    

Mechanism of Action: Epigenetic Modulation

While many sesquiterpene lactones (SLs) act via NF-


B inhibition, Eupalinilide B is distinct for its potent, selective, and reversible inhibition of LSD1 .
The LSD1 Target

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2, H3K9me1/2).[1][7][9][10] High LSD1 expression in cancers (e.g., laryngeal, lung) silences tumor suppressor genes and promotes Epithelial-Mesenchymal Transition (EMT).[1]

Mechanism of Eupalinilide B
  • Binding: Eupalinilide B binds to the substrate-binding pocket of LSD1.[1] Unlike tranylcypromine (an irreversible inhibitor), Eupalinilide B exhibits reversible inhibition .

  • Chromatin Remodeling: Inhibition leads to the accumulation of H3K9me1 and H3K9me2 (repressive marks) at specific loci.

  • Phenotypic Outcome:

    • Reversal of EMT: Upregulation of E-cadherin (epithelial marker) and downregulation of N-cadherin (mesenchymal marker).[1]

    • Anti-Proliferation: Cell cycle arrest and suppression of migration/invasion.

Signaling Pathway Visualization

LSD1_Pathway cluster_outcome Therapeutic Outcome EupalinilideB Eupalinilide B (Inhibitor) LSD1 LSD1 (KDM1A) Demethylase EupalinilideB->LSD1 Inhibits (Reversible) H3K9 Histone H3K9 (Methylation Status) EupalinilideB->H3K9 Accumulation of H3K9me1/2 LSD1->H3K9 Normally removes methyl groups GeneExpr Target Gene Expression (E-cadherin u2191, N-cadherin u2193) H3K9->GeneExpr Chromatin Remodeling EMT Epithelial-Mesenchymal Transition (EMT) GeneExpr->EMT Suppresses Metastasis Tumor Metastasis & Proliferation EMT->Metastasis Promotes

Figure 1: Mechanism of Eupalinilide B-mediated LSD1 inhibition resulting in EMT suppression.[1]

Experimental Protocols

Isolation from Eupatorium lindleyanum

Since total synthesis is complex and low-yielding (approx. 20% for related congeners), isolation remains the primary source for research quantities.[1]

Reagents: Ethanol (95%), Ethyl Acetate (EtOAc), Petroleum Ether (PE), Silica Gel (200-300 mesh), Sephadex LH-20.[1]

  • Extraction: Air-dried whole plants of E. lindleyanum (10 kg) are powdered and extracted with 95% EtOH (

    
     L) at room temperature.
    
  • Partition: Concentrate the extract in vacuo. Suspend the residue in

    
     and partition sequentially with Petroleum Ether and EtOAc. Retain the EtOAc fraction  (rich in sesquiterpene lactones).
    
  • Fractionation (Silica Gel): Subject the EtOAc residue to silica gel column chromatography (CC). Elute with a gradient of

    
    -MeOH (100:1 
    
    
    
    1:1).
  • Purification:

    • Collect fractions containing guaianolides (monitor via TLC).[1]

    • Subject active fractions to Sephadex LH-20 (eluent:

      
      -MeOH 1:1) to remove chlorophyll and phenolics.
      
    • Perform final purification via RP-HPLC (C18 column, MeOH-

      
       gradient) to yield Eupalinilide B .
      
In Vitro LSD1 Inhibition Assay

To verify the identity and activity of Eupalinilide B, a specific enzymatic assay is required.

Protocol:

  • Preparation: Dissolve Eupalinilide B in DMSO to prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix recombinant human LSD1 protein (50 nM) with the compound in assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM KCl, 5 mM

    
    , 1% glycerol) for 15 minutes at 25°C.
    
  • Reaction: Initiate reaction by adding H3K4me2 peptide substrate (20

    
    M). Incubate for 30 minutes.
    
  • Detection: Use a peroxidase-coupled detection system (e.g., Amplex Red) to measure

    
     production (a byproduct of demethylation).[1]
    
  • Analysis: Calculate

    
     by plotting fluorescence intensity vs. log[concentration].
    
    • Standard: Eupalinilide B typically exhibits an

      
       in cellular assays (TU212).[1]
      

Biological Data Summary

The following table summarizes the key biological activities associated with Eupalinilide B, distinguishing it from general cytotoxicity.

Cell Line / TargetActivity TypePotency (

)
Reference
LSD1 (Enzymatic) Inhibition~1.0

M
[1]
TU212 (Laryngeal) Anti-proliferation1.03

M
[1]
M4e (Laryngeal) Anti-proliferation3.12

M
[1]
A549 (Lung) CytotoxicityModerate[2]
MAO-A / MAO-B Inhibition> 10

M (Inactive)
[1]

Note: The low activity against MAO-A/B confirms the high selectivity of Eupalinilide B for LSD1, reducing the risk of antidepressant-like side effects common with non-selective LSD1 inhibitors like tranylcypromine.[1]

References

  • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. PubMed Central. Available at: [Link] (Verifies LSD1 mechanism and laryngeal cancer activity).[1]

  • Ten new guaiane type sesquiterpene lactones, namely, eupalinilides A-J...Journal of Natural Products / ACS.
  • Asymmetric Total Synthesis of Eupalinilide E. Organic Letters. Available at: [Link] (Provides context on the synthetic complexity of the Eupalinilide class).

  • Eupalinolide B suppresses pancreatic cancer by ROS generation... Biomedicine & Pharmacotherapy. (Cited for disambiguation purposes; refers to the ferroptosis-inducing congener).[1]

Sources

Therapeutic Potential of Eupalinilide B in Laryngeal Cancer: A Technical Guide to LSD1 Inhibition and EMT Reversal

[1]

Executive Summary

Laryngeal Squamous Cell Carcinoma (LSCC) remains a clinical challenge due to high rates of metastasis and resistance to conventional chemotherapy. Eupalinilide B (EB) , a sesquiterpene lactone isolated from Eupatorium lindleyanum DC, has emerged as a potent small-molecule inhibitor with high selectivity for laryngeal cancer cells.

Unlike broad-spectrum cytotoxic agents, EB functions through a targeted mechanism: the selective inhibition of Lysine-specific demethylase 1 (LSD1) . This inhibition disrupts the Epithelial-Mesenchymal Transition (EMT) program, effectively locking cancer cells in an epithelial state and suppressing metastatic potential. This guide provides a technical deep-dive into the mechanistic grounding, efficacy data, and validation protocols for EB in LSCC research.

Molecular Mechanism of Action

The LSD1 Target

LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). In LSCC, LSD1 is frequently overexpressed, where it represses tumor suppressor genes and promotes cell motility.

EMT Reversal

Eupalinilide B acts as a reversible inhibitor of LSD1.[1][2] By blocking LSD1 activity, EB restores the expression of epithelial markers while suppressing mesenchymal drivers.

  • Up-regulation: E-cadherin (Cell-cell adhesion, prevents migration).

  • Down-regulation: N-cadherin (Promotes motility), Vimentin.

This "EMT Reversal" is the primary driver of EB's anti-metastatic phenotype in TU212 and TU686 cell lines.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from EB cellular entry to the restoration of the epithelial phenotype.

EB_Mechanismcluster_0NucleusEBEupalinilide B(Sesquiterpene Lactone)LSD1LSD1 (KDM1A)Overexpressed in LSCCEB->LSD1TargetsInhibitionEnzymatic Inhibition(Reversible)LSD1->InhibitionInducesHistoneHistone H3Methylation StatusInhibition->HistonePrevents DemethylationGeneExpGene ExpressionModulationHistone->GeneExpAlters TranscriptionE_CadE-Cadherin (↑)(Epithelial Marker)GeneExp->E_CadRestoresN_CadN-Cadherin (↓)(Mesenchymal Marker)GeneExp->N_CadSuppressesOutcomeInhibition of EMT& Tumor GrowthE_Cad->OutcomeN_Cad->Outcome

Figure 1: Molecular mechanism of Eupalinilide B. EB inhibits LSD1, altering histone methylation dynamics to favor an epithelial gene expression profile, thereby suppressing EMT.

Preclinical Efficacy Data

The therapeutic window of EB has been established across a panel of human laryngeal cancer cell lines. The compound demonstrates a concentration-dependent inhibitory effect, with TU212 cells exhibiting the highest sensitivity.[1][2]

In Vitro Cytotoxicity Profile

The following IC50 values represent the concentration required for 50% inhibition of cell viability after 48-hour exposure (Assay: MTT).

Cell LineTissue OriginIC50 (µM)Sensitivity Level
TU212 Laryngeal Squamous Carcinoma1.03 High
AMC-HN-8 Laryngeal Carcinoma2.13High
M4e Laryngeal Carcinoma3.12Moderate
LCC Laryngeal Carcinoma4.20Moderate
TU686 Laryngeal Squamous Carcinoma6.73Moderate
HEp-2 *HeLa Derivative (Laryngeal marker)9.07Low

*Note: HEp-2 is widely used in laryngeal cancer research but is a known HeLa-derivative.[3] Results in TU212 are considered more translationally relevant for LSCC.

In Vivo Efficacy

In TU212 xenograft mouse models, EB administration resulted in significant tumor volume reduction compared to vehicle control.[1][2] Crucially, histological analysis (H&E staining) of major organs (Heart, Liver, Spleen, Lung, Kidney) showed no observable toxicity , suggesting a favorable safety profile for systemic administration [1].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the validation of EB's target and efficacy.

Protocol A: LSD1 Enzymatic Inhibition Assay

Purpose: To validate LSD1 as the direct molecular target of Eupalinilide B.

Reagents:

  • Recombinant human LSD1 protein.

  • H3K4me2 peptide substrate (fluorogenic or biotinylated).

  • Amplex Red / Peroxidase detection system (for H2O2 detection).

  • Eupalinilide B (dissolved in DMSO).

Workflow:

  • Preparation: Dilute EB to a range of concentrations (e.g., 0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.5).

  • Incubation: Incubate recombinant LSD1 (50 nM) with EB for 15 minutes at room temperature to allow binding.

  • Reaction Initiation: Add H3K4me2 peptide substrate. LSD1 demethylation generates H2O2 as a byproduct.

  • Detection: Add Amplex Red and Horseradish Peroxidase (HRP). HRP converts Amplex Red to Resorufin in the presence of H2O2.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) on a microplate reader.

  • Analysis: Plot % Activity vs. Log[EB]. Calculate IC50 specifically for enzymatic inhibition.

Protocol B: TU212 Xenograft Tumor Model

Purpose: To assess in vivo therapeutic efficacy.[1][2]

Animals: BALB/c nude mice (Female, 4-6 weeks old).

Step-by-Step Procedure:

  • Cell Preparation: Harvest TU212 cells in log-phase growth. Resuspend at

    
     cells/mL in PBS mixed 1:1 with Matrigel.
    
  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of each mouse.
    
  • Establishment: Monitor mice until tumors reach palpable size (~100 mm³), typically 7-10 days post-injection.

  • Randomization: Randomize mice into two groups (n=6 per group):

    • Control: Vehicle (PBS/Saline with <1% DMSO).

    • Treatment: Eupalinilide B (e.g., 20 mg/kg, intraperitoneal injection).

  • Dosing Regimen: Administer treatment once daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Euthanize mice. Excise tumors for weight measurement and fixation (formalin) for immunohistochemistry (Ki-67, E-cadherin).

Experimental Workflow Visualization

Experimental_WorkflowStartE. lindleyanumExtractionScreenIn Vitro Screen(MTT Assay)Start->ScreenIsolation of EBSelectSelection ofSensitive Lines(TU212, AMC-HN-8)Screen->SelectIC50 DeterminationMechMechanism Check(LSD1 Assay / WB)Select->MechTarget IDVivoIn Vivo Validation(Xenograft Model)Mech->VivoEfficacy ProofVivo->MechTissue Analysis(IHC)

Figure 2: Integrated experimental workflow for validating Eupalinilide B, moving from extraction to in vivo proof of concept.

Conclusion & Future Directions

Eupalinilide B represents a promising lead compound for laryngeal cancer therapy, distinct from standard chemotherapeutics due to its epigenetic mechanism of action (LSD1 inhibition).[1] The data supports its potential to not only reduce tumor burden but also inhibit the metastatic cascade via EMT reversal.

Key Recommendations for Development:

  • PK/PD Optimization: Further studies are required to determine the pharmacokinetic half-life and oral bioavailability of EB.

  • Combination Therapy: Given its unique mechanism, EB should be tested in combination with cisplatin to evaluate potential synergistic effects in overcoming drug resistance.

References

  • Jiang, L., Zhang, L., & Zhang, X.[1] (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[1][2] Journal of International Medical Research, 50(1).[1]

  • BenchChem. (2025).[4] Preliminary Cytotoxicity Screening of Eupalinolide B on Cancer Cell Lines: A Technical Guide. BenchChem Technical Resources.

  • Cellosaurus. (2023).[2] HEp-2 Cell Line Data (CVCL_1906). Cellosaurus Knowledgebase.

Eupalinilide B: A Multi-Faceted Regulator of Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product in oncology research. Its potent anti-cancer activities across various cancer types, including laryngeal, hepatic, and pancreatic carcinomas, have spurred intensive investigation into its molecular mechanisms of action. This technical guide provides a comprehensive overview of the known molecular targets of Eupalinilide B, delving into the intricate signaling pathways it modulates. We will explore its inhibitory effects on Lysine-specific demethylase 1 (LSD1), its role in inducing ferroptosis and cuproptosis, and its influence on the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into the therapeutic potential of Eupalinilide B.

I. The Epigenetic Axis: Eupalinilide B as a Selective Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

A primary and well-validated molecular target of Eupalinilide B is Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] In numerous cancers, LSD1 is overexpressed and its activity is associated with the suppression of tumor suppressor genes and the promotion of oncogenic programs, including the epithelial-mesenchymal transition (EMT).[4][5]

Eupalinilide B has been identified as a selective and reversible inhibitor of LSD1.[1][2][3] This inhibitory action disrupts the enzymatic function of LSD1, leading to an increase in the methylation status of its substrates, notably H3K9me1 and H3K9me2.[2] The hypermethylation of H3K9 is a hallmark of transcriptionally repressed chromatin, and in the context of Eupalinilide B treatment, this leads to the re-expression of epithelial markers and the suppression of mesenchymal markers, ultimately inhibiting EMT.[2]

A. Causality of Experimental Choices

The validation of LSD1 as a direct target of Eupalinilide B necessitates a multi-pronged experimental approach. An in vitro enzymatic assay is the first logical step to demonstrate direct inhibition. The choice of a dialysis experiment is crucial to differentiate between reversible and irreversible inhibition, which has significant implications for drug development.[2] Cellular assays, such as western blotting for histone marks, are then essential to confirm that the enzymatic inhibition observed in vitro translates to a functional consequence within the cell. Finally, phenotypic assays like wound healing and migration assays provide the ultimate confirmation that the molecular effect (LSD1 inhibition) leads to the desired biological outcome (inhibition of cell migration and invasion).

B. Experimental Protocols

This protocol is adapted from commercially available kits and published methodologies to provide a framework for assessing the direct inhibitory effect of Eupalinilide B on LSD1 enzymatic activity.[1][6]

  • Materials:

    • Recombinant human LSD1 enzyme

    • LSD1 substrate (e.g., biotinylated H3K4me1/2 peptide)

    • Eupalinilide B (at various concentrations)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

    • Detection reagent (e.g., HRP-conjugated streptavidin and a suitable substrate, or a fluorescence-based detection system)[7]

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of Eupalinilide B in assay buffer.

    • In a 96-well plate, add the recombinant LSD1 enzyme to each well.

    • Add the different concentrations of Eupalinilide B or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the demethylase reaction by adding the LSD1 substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

    • Stop the reaction according to the manufacturer's instructions (if applicable).

    • Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of Eupalinilide B relative to the vehicle control.

This protocol outlines the steps to assess the cellular impact of Eupalinilide B on LSD1 activity and EMT.[2][8]

  • Materials:

    • Cancer cell lines (e.g., laryngeal cancer cell line TU212)

    • Eupalinilide B

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-H3K9me1, anti-H3K9me2, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

  • Procedure:

    • Culture cancer cells to 70-80% confluency and treat with various concentrations of Eupalinilide B for a specified duration (e.g., 24-48 hours).

    • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

    • Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

This assay is a straightforward method to evaluate the effect of Eupalinilide B on cancer cell migration.[11][12][13][14]

  • Materials:

    • Cancer cell lines

    • Eupalinilide B

    • 6-well or 12-well plates

    • Sterile pipette tips (p200 or p1000)

    • Microscope with a camera

  • Procedure:

    • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh media containing different concentrations of Eupalinilide B or vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition.

C. Signaling Pathway Diagram

EupalinilideB_LSD1_Pathway EupalinilideB Eupalinilide B LSD1 LSD1 (KDM1A) EupalinilideB->LSD1 inhibits Methylation_Increase Increased Methylation EupalinilideB->Methylation_Increase leads to N_cadherin N-cadherin (CDH2) EupalinilideB->N_cadherin indirectly downregulates Vimentin Vimentin EupalinilideB->Vimentin indirectly downregulates EMT_Suppression EMT Suppression EupalinilideB->EMT_Suppression results in H3K9me1_2 H3K9me1/me2 LSD1->H3K9me1_2 demethylates SNAIL_SLUG SNAIL/SLUG LSD1->SNAIL_SLUG stabilizes E_cadherin E-cadherin (CDH1) Methylation_Increase->E_cadherin promotes expression SNAIL_SLUG->E_cadherin represses SNAIL_SLUG->N_cadherin promotes expression SNAIL_SLUG->Vimentin promotes expression Migration_Invasion Cell Migration & Invasion EMT_Suppression->Migration_Invasion inhibits

Caption: Eupalinilide B inhibits LSD1, leading to increased H3K9 methylation and suppression of EMT.

II. Induction of Programmed Cell Death: Ferroptosis and Cuproptosis

Beyond its epigenetic modulation, Eupalinilide B has been shown to induce distinct forms of programmed cell death, namely ferroptosis in hepatic carcinoma and cuproptosis in pancreatic cancer. These findings highlight the compound's ability to exploit specific metabolic vulnerabilities of cancer cells.

A. Ferroptosis in Hepatic Carcinoma

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Eupalinilide B has been demonstrated to induce ferroptosis in hepatic carcinoma cells, a process mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[9][15] The induction of ferroptosis is also linked to the activation of the ROS-ER-JNK signaling pathway.[9][15]

B. Cuproptosis in Pancreatic Cancer

Cuproptosis is a more recently discovered form of regulated cell death triggered by the accumulation of intracellular copper. Eupalinilide B disrupts copper homeostasis in pancreatic cancer cells, leading to this novel form of cell death.[1][8] This process is linked to the aggregation of mitochondrial lipoylated proteins and the subsequent destabilization of iron-sulfur cluster proteins. The protein ferredoxin 1 (FDX1) has been identified as a key regulator in this pathway.[16][17][18][19]

C. Experimental Protocols

This protocol describes a common method for detecting intracellular ROS levels using a fluorescent probe.[20][21][22][23]

  • Materials:

    • Cancer cell lines

    • Eupalinilide B

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with Eupalinilide B for the desired time.

    • Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

This protocol provides a method for quantifying intracellular copper using a colorimetric assay kit.[24]

  • Materials:

    • Cancer cell lines

    • Eupalinilide B

    • Commercially available copper assay kit

    • Cell lysis buffer

    • Microplate reader

  • Procedure:

    • Treat cells with Eupalinilide B.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the chromogenic agent from the kit to the cell lysates.

    • Incubate as recommended to allow for color development.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the copper concentration based on a standard curve.

D. Signaling Pathway Diagrams

EupalinilideB_Ferroptosis_Pathway EupalinilideB Eupalinilide B ER_Stress ER Stress EupalinilideB->ER_Stress ROS ROS Generation EupalinilideB->ROS HO1 HO-1 Activation EupalinilideB->HO1 JNK JNK Activation ER_Stress->JNK ROS->JNK Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis HO1->Ferroptosis contributes to Lipid_Peroxidation->Ferroptosis

Caption: Eupalinilide B induces ferroptosis in hepatic carcinoma cells via ER stress, ROS generation, and HO-1 activation.

EupalinilideB_Cuproptosis_Pathway EupalinilideB Eupalinilide B Copper_Influx Increased Intracellular Copper EupalinilideB->Copper_Influx Lipoylated_Proteins Mitochondrial Lipoylated Proteins Copper_Influx->Lipoylated_Proteins binds to FDX1 FDX1 FDX1->Lipoylated_Proteins regulates lipoylation Protein_Aggregation Protein Aggregation Lipoylated_Proteins->Protein_Aggregation FeS_Cluster_Loss Iron-Sulfur Cluster Protein Loss Protein_Aggregation->FeS_Cluster_Loss Cuproptosis Cuproptosis FeS_Cluster_Loss->Cuproptosis EupalinilideB_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 degrades, releasing Nucleus Nucleus p65_p50->Nucleus translocates to EupalinilideB Eupalinilide B EupalinilideB->IKK inhibits Transcription Transcription of Target Genes Nucleus->Transcription initiates

Sources

A Technical Guide to Eupalinilide B: A Novel Inhibitor of the Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in cancer progression and metastasis, representing a critical target for therapeutic intervention. This technical guide provides a comprehensive analysis of Eupalinilide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, and its role as a potent inhibitor of EMT.[1][2] We will dissect its molecular mechanism, centered on the inhibition of Lysine-specific demethylase 1 (LSD1), and detail the downstream consequences on key EMT markers and signaling pathways. This document serves as a resource for researchers, offering not only a deep mechanistic understanding but also field-proven, step-by-step protocols for the experimental validation of Eupalinilide B's anti-EMT activity.

The Strategic Imperative: Targeting EMT in Oncology

The transition from a localized, manageable tumor to metastatic disease is the primary cause of cancer-related mortality. A cornerstone of this transition is the reactivation of a latent embryonic program known as the epithelial-mesenchymal transition (EMT).[3] During EMT, static epithelial cells undergo a profound phenotypic switch, shedding their cell-cell adhesions and polarity to acquire a migratory, invasive mesenchymal phenotype.[4] This process is orchestrated by a complex network of signaling pathways—including TGF-β, Wnt/β-catenin, and Notch—that converge on a set of master transcriptional regulators like Snail, Slug, and ZEB1/2.[4][5][6] These transcription factors repress epithelial genes, most notably E-cadherin, the lynchpin of adherens junctions, while simultaneously activating mesenchymal genes such as N-cadherin and Vimentin.[7][8] The loss of E-cadherin is widely considered a hallmark of EMT.[4] Given its central role in conferring migratory and invasive capabilities to cancer cells, the inhibition of EMT presents a compelling strategy for preventing or treating metastasis.

Eupalinilide B: A Natural Product with Anti-EMT Potential

Eupalinilide B is a novel sesquiterpene lactone that has demonstrated significant anti-proliferative effects in various cancer models.[1][9] Recent investigations have identified its potent ability to reverse the EMT process, positioning it as a promising candidate for anti-metastatic drug development.[10] The primary molecular target of Eupalinilide B has been identified as Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[1][10]

Mechanism of Action: Inhibition of LSD1

Eupalinilide B functions as a selective and reversible inhibitor of LSD1.[1][10] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Its activity is crucial for regulating gene expression, and its dysregulation is frequently associated with cancer progression and the induction of EMT.

By inhibiting LSD1, Eupalinilide B leads to an increase in the global levels of histone methylation, specifically H3K9me1 and H3K9me2.[1] This epigenetic modulation alters the chromatin landscape, leading to the re-expression of silenced epithelial genes and the repression of mesenchymal genes. The most critical observed downstream effects are:

  • Upregulation of E-cadherin: Eupalinilide B treatment restores the expression of this key epithelial cell adhesion molecule.[1]

  • Downregulation of N-cadherin: Concurrently, the expression of this mesenchymal cadherin is significantly reduced.[1]

This "cadherin switch" from N-cadherin back to E-cadherin is a definitive indicator of EMT reversal, effectively anchoring the cells in an epithelial state and stripping them of their migratory capacity.

cluster_0 EMT Signaling Pathways cluster_1 Epigenetic Regulation cluster_2 EMT Master Regulators cluster_3 Phenotypic Output TGF-β TGF-β Snail/Slug/ZEB Snail/Slug/ZEB TGF-β->Snail/Slug/ZEB Activates Wnt Wnt Wnt->Snail/Slug/ZEB Activates LSD1 LSD1 LSD1->Snail/Slug/ZEB Co-activates Eupalinilide B Eupalinilide B Eupalinilide B->LSD1 Inhibits E-cadherin E-cadherin Snail/Slug/ZEB->E-cadherin Represses N-cadherin N-cadherin Snail/Slug/ZEB->N-cadherin Activates Migration & Invasion Migration & Invasion E-cadherin->Migration & Invasion N-cadherin->Migration & Invasion

Figure 1: Eupalinilide B's mechanism of action on the EMT signaling cascade.

Quantitative Efficacy of Eupalinilide B

The cytotoxic and anti-proliferative effects of Eupalinilide B have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in laryngeal cancer cells where its anti-EMT effects were characterized.

Cell Line (Cancer Type)IC50 (µM)Reference
TU212 (Laryngeal)1.03[10]
AMC-HN-8 (Laryngeal)2.13[10]
M4e (Laryngeal)3.12[10]
LCC (Laryngeal)4.20[10]
TU686 (Laryngeal)6.73[10]
Hep-2 (Laryngeal)9.07[10]
MiaPaCa-2 (Pancreatic)< 10 (at 24h)[11]

Note: IC50 values can vary based on experimental conditions. The data presented serves as a benchmark for the compound's activity.

Experimental Validation: Protocols and Workflows

Verifying the anti-EMT activity of a compound like Eupalinilide B requires a multi-faceted approach, combining phenotypic assays that measure cell behavior with molecular analyses that probe protein expression.

cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Analysis cluster_2 Molecular Analysis cluster_3 Conclusion A Seed Cancer Cells B Induce EMT (e.g., TGF-β) A->B C Treat with Eupalinilide B (Dose-Response) B->C D Wound Healing Assay (Assess Collective Migration) C->D E Transwell Assay (Assess Single-Cell Migration/Invasion) C->E F Cell Lysis & Protein Quantification C->F H Eupalinilide B Inhibits EMT D->H E->H G Western Blot for EMT Markers (E-cad, N-cad, Vimentin) F->G G->H

Figure 2: Self-validating experimental workflow for assessing anti-EMT agents.

Protocol: Western Blot for EMT Marker Expression

This protocol is essential for quantifying the changes in key epithelial and mesenchymal protein markers.

Causality: Western blotting provides direct, semi-quantitative evidence of a shift in protein expression, confirming that the phenotypic changes observed are underpinned by molecular reprogramming.

Methodology:

  • Cell Lysis: After treatment with Eupalinilide B for 24-48 hours, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).[7][12]

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.

Protocol: Wound Healing (Scratch) Assay

This assay assesses the impact of Eupalinilide B on collective cell migration, a key feature of mesenchymal cells.[13]

Causality: By creating a cell-free "wound," this assay mimics a scenario where cells would migrate to close the gap. Inhibition of this closure directly reflects a reduction in migratory capacity. Studies have confirmed that Eupalinilide B significantly suppresses wound healing.[1]

Methodology:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer (70-80% confluence is often sufficient).[14][15]

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[14]

  • Washing and Treatment: Gently wash the well with PBS to remove detached cells.[14] Replace with fresh, low-serum media containing the desired concentration of Eupalinilide B or vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope at 4x or 10x magnification. Mark the position for consistent imaging.

  • Incubation and Monitoring: Incubate the plate at 37°C. Acquire images of the same field at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[14]

  • Analysis: Measure the area of the cell-free gap at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the initial area.

Protocol: Transwell Invasion Assay

This assay evaluates the ability of individual cells to actively migrate through a porous membrane and invade through an extracellular matrix (ECM) barrier, a more stringent test of the invasive phenotype.[16]

Causality: This assay differentiates between simple migration and the more aggressive invasive behavior, which requires the degradation of ECM components. Eupalinilide B has been shown to hinder cell migration in a concentration-dependent manner in this type of assay.[1]

Methodology:

  • Insert Preparation: For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C for at least 1 hour.[17] For migration assays, this coating step is omitted.

  • Cell Seeding: Resuspend cells (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium containing Eupalinilide B or vehicle control and add them to the upper chamber of the insert.[17]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[17]

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with 70% ethanol for 10-15 minutes.[17][18] Stain the fixed cells with 0.1% crystal violet for 10 minutes.[17]

  • Imaging and Quantification: Thoroughly wash the inserts to remove excess stain and allow them to air dry. Capture images of multiple fields and count the number of stained, invaded cells.

Conclusion and Future Perspectives

Eupalinilide B has emerged as a robust inhibitor of the epithelial-mesenchymal transition. Its well-defined mechanism, centered on the epigenetic regulation via LSD1 inhibition, provides a clear rationale for its observed effects on reversing the mesenchymal phenotype.[1][10] The methodologies outlined in this guide provide a validated framework for researchers to further explore its potential.

Future research should focus on delineating the full spectrum of genes regulated by the Eupalinilide B-LSD1 axis, its efficacy in in vivo models of metastasis, and its potential for synergistic activity when combined with conventional chemotherapeutics or other targeted agents. As a natural product with a novel mechanism of action, Eupalinilide B represents a valuable lead compound in the ongoing effort to develop therapies that can effectively halt the metastatic cascade.

References

  • Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1). Available at: [Link]

  • Chen, L., et al. (2020). Dysregulated PJA1-TGF-β signaling in cancer stem cell-associated liver cancers. Oncoscience, 7, 86-91. Available at: [Link]

  • Liu, M., et al. (2019). The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells. International Journal of Nanomedicine, 14, 7447-7459. Available at: [Link]

  • Organic Chemistry Portal. (2017). The Siegel Synthesis of Eupalinilide E. Retrieved from [Link]

  • Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1). Available at: [Link]

  • Li, Y., et al. (2024). Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. Heliyon, 10(13), e33762. Available at: [Link]

  • Li, Y., et al. (2024). Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. Heliyon, 10(13). Available at: [Link]

  • Wang, T., et al. (2021). Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway. Journal of Cancer, 12(11), 3329–3342. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of TGF-β signaling pathway. Retrieved from [Link]

  • Ghosh, A. K., & Sibi, M. P. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic Letters, 24(27), 4945–4949. Available at: [Link]

  • Lamouille, S., Xu, J., & Derynck, R. (2014). Signaling mechanisms of the epithelial-mesenchymal transition. Nature Reviews Molecular Cell Biology, 15(3), 178-196. Available at: [Link]

  • Du, R., et al. (2020). Role of epithelial-mesenchymal transition markers E-cadherin, N-cadherin, β-catenin and ZEB2 in laryngeal squamous cell carcinoma. Oncology Letters, 19(4), 3128-3138. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Epithelial to Mesenchymal Transition. Retrieved from [Link]

  • Aiello, N. M., & Kang, Y. (2019). Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis. Journal of Mammary Gland Biology and Neoplasia, 24(2), 63-75. Available at: [Link]

  • Justyna, K., & Katarzyna, P. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1749, 11-19. Available at: [Link]

  • University of Virginia. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the molecular markers during EMT. Retrieved from [Link]

  • GeneGlobe. (n.d.). Regulation of the Epithelial-Mesenchymal Transition Pathway. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of EMT biomarkers and transcription factors. Retrieved from [Link]

  • Mikaelian, I., et al. (2013). Genetic and pharmacologic inhibition of mTORC1 promotes EMT by a TGF-β-independent mechanism. Cancer Research, 73(22), 6621-6631. Available at: [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • Georgilis, A., et al. (2021). EMT Factors and Metabolic Pathways in Cancer. Frontiers in Oncology, 11, 638319. Available at: [Link]

  • Wikipedia. (n.d.). Epithelial–mesenchymal transition. Retrieved from [Link]

  • Loh, C. Y., et al. (2019). The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges. Cells, 8(10), 1118. Available at: [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

  • Zhang, Y., & Weinberg, R. A. (2018). Roles of Signaling Pathways in the Epithelial-Mesenchymal Transition in Cancer. Nature Reviews Cancer, 18(9), 527-544. Available at: [Link]

  • Chen, Y. C., et al. (2022). Isolation and Anticancer Progression Evaluation of the Chemical Constituents from Bridelia balansae Tutcher. Molecules, 27(3), 1040. Available at: [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Stability, Reactivity Profile, and Storage Protocols for Eupalinilide B

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Eupalinilide B is a cytotoxic sesquiterpene lactone (specifically a guaianolide) isolated from Eupatorium lindleyanum.[1][2] It has garnered significant attention in drug development for its ability to inhibit STAT3 signaling, induce Reactive Oxygen Species (ROS), and selectively inhibit Lysine-specific demethylase 1 (LSD1).

However, the very chemical features that drive its potency—specifically the electrophilic


-methylene-

-lactone moiety—render it chemically labile. Improper handling leads to rapid degradation via hydrolysis or non-specific nucleophilic attack, resulting in experimental inconsistency (e.g., shifting IC

values).
Chemical Identity Table
PropertyDetail
Common Name Eupalinilide B
Chemical Class Guaianolide Sesquiterpene Lactone
Source Eupatorium lindleyanum
Molecular Formula C

H

O

(Typical for this class; verify specific batch CoA)
Key Pharmacophore

-methylene-

-lactone ring (Michael Acceptor)
Primary Solubility DMSO, Chloroform, Methanol
Aqueous Solubility Poor (< 10 µM without co-solvent)

Part 2: Physicochemical Stability Profile

To ensure data integrity, researchers must understand the causality of Eupalinilide B degradation. It is not merely "unstable"; it is reactive by design.

The Michael Acceptor Risk (Nucleophilic Attack)

The biological activity of Eupalinilide B relies on the alkylation of proteins via the


-methylene-

-lactone group. This group acts as a "Michael Acceptor," reacting with nucleophiles (specifically thiols like cysteine residues).
  • Storage Implication: If stored in solvents containing nucleophilic impurities (e.g., low-grade alcohols or amines), the compound will form inactive adducts.

  • Assay Implication: Avoid buffers with high concentrations of DTT or

    
    -mercaptoethanol during initial incubation, as these will quench the drug before it reaches the cellular target.
    
Hydrolytic Instability

The lactone ring is susceptible to hydrolysis, particularly in basic conditions (pH > 7.5). Hydrolysis opens the ring, destroying the pharmacophore and rendering the molecule inactive.

  • Critical Control: Aqueous dilutions must be prepared fresh. Long-term storage in aqueous buffer is strictly prohibited.

Photostability

While less sensitive than conjugated polyenes, sesquiterpene lactones can undergo photo-oxidation or polymerization under intense UV light.

  • Protocol: Handle under ambient light but store in amber vials.

Diagram 1: Reactivity & Degradation Pathways

The following diagram illustrates the chemical fate of Eupalinilide B if mishandled.

Eupalinilide_Reactivity Substrate Eupalinilide B (Active Lactone) Hydrolysis Hydrolysis (High pH / H2O) Substrate->Hydrolysis pH > 7.5 Nucleophile Nucleophilic Attack (Thiols / Impurities) Substrate->Nucleophile Michael Addition Target Biological Target (e.g., STAT3/LSD1) Substrate->Target Desired Mechanism OpenRing Open-Ring Carboxylate (Inactive) Hydrolysis->OpenRing Adduct Covalent Adduct (Inactive) Nucleophile->Adduct

Caption: Chemical fate of Eupalinilide B. Red/Yellow paths indicate degradation; Green indicates efficacy.

Part 3: Storage & Handling Protocols

This protocol is designed to be a self-validating system. By following the "Aliquot-Freeze" cycle, you minimize freeze-thaw degradation.

A. Solid State Storage
  • Temperature: -20°C (Long term: -80°C).

  • Atmosphere: Desiccated. Moisture is the primary enemy of the lactone ring.

  • Vessel: Amber glass vial with a Teflon-lined screw cap.

B. Stock Solution Preparation (The "Golden Standard")

Do not dissolve the entire vendor vial at once unless you have a plan to use it immediately or aliquot it.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why: DMSO dissolves the compound effectively and is less volatile than ethanol, preventing concentration shifts during storage.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM).

    • Why: Higher concentrations are more chemically stable than dilute solutions.

  • Aliquot Strategy:

    • Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or microcentrifuge tubes.

    • Seal: Parafilm is insufficient for -80°C. Use O-ring screw caps or heat-seal if possible.

  • Storage: Store aliquots at -80°C.

    • Limit: Max 1 freeze-thaw cycle per aliquot.

Diagram 2: Handling Workflow Decision Tree

Handling_Workflow Receipt Receive Solid Eupalinilide B QC Visual QC (Check for caking/color) Receipt->QC Solubilization Dissolve in Anhydrous DMSO QC->Solubilization Aliquot Create Single-Use Aliquots Solubilization->Aliquot Freeze Store at -80°C Aliquot->Freeze Use Thaw for Assay Freeze->Use Discard Discard Remaining Thawed Portion Use->Discard

Caption: "Single-Use" workflow to prevent hygroscopic degradation in DMSO stocks.

Part 4: Solubility & Formulation for Assays

Eupalinilide B is lipophilic.[3] Direct addition of high-concentration DMSO stock to cell culture media often causes microprecipitation , which is invisible to the naked eye but causes "noisy" data and false negatives.

Serial Dilution Protocol (Intermediate Step)

Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute to 10x the final concentration using culture media or PBS .

    • Note: If precipitation occurs here, use an intermediate dilution in 50% DMSO/PBS first.

  • Step 3 (Final): Add the intermediate solution to the cell well.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

Solubility Troubleshooting Table

Observation Cause Solution
Cloudy suspension upon dilution "Crashing out" (Precipitation) Sonicate (mild); Warm to 37°C; Increase DMSO % (if biological tolerance allows).
Yellowing of stock solution Oxidation or pH shift Discard. Check DMSO quality (DMSO can acidify over time).

| Loss of potency over 24h | Hydrolysis or Protein Binding | Refresh media every 12-24h; Check Fetal Bovine Serum (FBS) levels (high protein binding). |

Part 5: Analytical Validation (HPLC)

To verify the integrity of your Eupalinilide B stock, use the following HPLC conditions. This is adapted from standard protocols for guaianolide sesquiterpenes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm (general backbone) and 254 nm (conjugated systems).

  • Expected Result: Single sharp peak. Multiple peaks indicate hydrolysis (polar shift) or polymerization (lipophilic shift).

References

  • PubChem. (n.d.).[5] Eupalinilide E (Structural Analog/Class Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Liu, Y., et al. (2018). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[2][6][7] PubMed Central. Retrieved October 26, 2023, from [Link]

  • Maity, R., & Hajra, S. (2022).[8] Asymmetric Total Synthesis of Eupalinilide E. ChemistryViews. Retrieved October 26, 2023, from [Link]

Sources

The Eupalinilide B Protocol: Isolation, Identification, and Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isolation, structural identification, and pharmacological characterization of Eupalinilide B , a bioactive guaianolide sesquiterpene lactone.

Executive Summary

Eupalinilide B is a complex guaianolide sesquiterpene lactone isolated from the aerial parts of Eupatorium lindleyanum DC (Asteraceae). Historically utilized in Traditional Chinese Medicine (TCM) for its anti-inflammatory properties, Eupalinilide B has recently emerged as a potent, selective inhibitor of Lysine-specific demethylase 1 (LSD1) . This guide reconstructs the technical pathway from its botanical extraction to its structural validation and mechanistic profiling, serving as a blueprint for natural product discovery.

Phase 1: Botanical Origins and Extraction Logic

The isolation of Eupalinilide B requires a fractionation strategy designed to separate mid-polarity terpenoids from high-polarity glycosides and low-polarity fats.

The Source Material
  • Species: Eupatorium lindleyanum DC.[1][2]

  • Part Used: Aerial parts (dried).

  • Target Class: Guaianolide sesquiterpene lactones (GSLs).

Isolation Protocol

The following protocol optimizes the recovery of the lactone fraction while minimizing chlorophyll and tannin contamination.

Step-by-Step Methodology:

  • Maceration: Air-dried, powdered plant material (e.g., 10 kg) is macerated in 95% Ethanol (EtOH) at room temperature (3 x 48h).

    • Rationale: High ethanol concentration precipitates polysaccharides while solubilizing the terpenoids.

  • Concentration: The filtrate is concentrated in vacuo (<45°C) to yield a crude residue.

  • Phase Partitioning (The Critical Step):

    • Suspend residue in H₂O.

    • Partition 1: Extract with Petroleum Ether (PE) .

      • Discard: Removes fats, waxes, and chlorophyll.

    • Partition 2: Extract aqueous layer with Ethyl Acetate (EtOAc) .

      • Keep: This fraction contains Eupalinilide B and related lactones.

    • Partition 3: Extract aqueous layer with n-Butanol (n-BuOH) .

      • Discard: Contains glycosides and highly polar tannins.

  • Chromatographic Separation:

    • The EtOAc fraction is subjected to Silica Gel Column Chromatography (CC).

    • Gradient Elution: Petroleum Ether : Acetone (starting 10:1 → 1:1).

    • Refinement: Fractions containing the guaianolide core (monitored by TLC/UV) are further purified via RP-HPLC (C18 column, MeOH/H₂O system).

Visualization: Isolation Workflow

IsolationWorkflow Plant E. lindleyanum (Dried Aerial Parts) Crude Crude Extract (95% EtOH) Plant->Crude Maceration WaterSusp H2O Suspension Crude->WaterSusp Conc. & Suspend PE_Frac Petroleum Ether Frac (Fats/Chlorophyll) WaterSusp->PE_Frac Partition 1 EtOAc_Frac Ethyl Acetate Frac (Target Lactones) WaterSusp->EtOAc_Frac Partition 2 BuOH_Frac n-BuOH Frac (Glycosides) WaterSusp->BuOH_Frac Partition 3 Silica Silica Gel CC (PE:Acetone Gradient) EtOAc_Frac->Silica HPLC RP-HPLC (MeOH:H2O) Silica->HPLC Enriched Frac Pure Eupalinilide B (>98% Purity) HPLC->Pure

Caption: Fractionation logic targeting the Ethyl Acetate layer to isolate Eupalinilide B from non-target metabolites.

Phase 2: Structural Elucidation and Identification

Identification relies on establishing the guaianolide skeleton (5,7,5-tricyclic system) and the specific ester side chains.

Spectroscopic Signature
  • Mass Spectrometry (HR-ESI-MS): Determines the molecular formula (e.g., C₂₀H₂₄O₆ range, depending on specific esterification).

  • IR Spectroscopy: Look for characteristic absorption at 1760–1770 cm⁻¹ (γ-lactone carbonyl) and 1710–1730 cm⁻¹ (ester carbonyls).

NMR Assignment Strategy

The structure is solved by correlating connectivity (HMBC) and spatial proximity (NOESY).

NMR ExperimentPurpose in Eupalinilide B IDDiagnostic Signals
1H NMR Identify functional groupsδ 5.5–6.3 : Exocyclic methylene protons (H-13a, H-13b).δ 4.0–5.0 : Oxymethine protons near esters.
13C NMR Carbon skeleton countδ 169–170 : Lactone carbonyl.δ 135–145 : Quaternary olefinic carbons.
HMBC Long-range connectivityLinks the ester side chains (e.g., tigloyl, acetyl) to the main guaiane skeleton positions (often C-8 or C-2).
NOESY Relative StereochemistryEstablishes the cis/trans fusion of the lactone ring and the orientation of the H-6/H-7 protons.
Stereochemical Validation

While X-ray crystallography is the gold standard, the absolute configuration of the Eupalinilide series is often validated by:

  • NOE Correlations: Confirming the cis-fused lactone (typical for this class).

  • Comparison: Correlating optical rotation data with Eupalinilide E , for which a total synthesis has been established (see Phase 3).

Phase 3: Structural Validation via Synthesis (The Eupalinilide E Proxy)

While a dedicated total synthesis for Eupalinilide B is not the primary historical benchmark, the total synthesis of its congener, Eupalinilide E , by the Siegel group (and later Maity & Hajra) serves as the structural proof-of-concept for the entire series.

The Synthetic Logic (Maity & Hajra Approach):

  • Starting Material: (R)-(-)-Carvone (Chiral pool ensures absolute config).

  • Key Transformation 1: Favorskii Rearrangement to contract the ring and form the cyclopentene core.

  • Key Transformation 2: Allylboration/Lactonization to install the lactone ring and side chains stereoselectively.

  • Relevance to B: This synthetic route validates the 5,7,5-tricyclic guaianolide core shared by Eupalinilide B, confirming the stereochemical assignments made during isolation.

Phase 4: Pharmacological Profiling (Mechanism of Action)

Eupalinilide B is distinct from other sesquiterpenes due to its specific epigenetic target: LSD1 .

The Target: LSD1 (KDM1A)

LSD1 is a histone demethylase that removes methyl groups from Histone H3 (H3K4me1/2), often silencing tumor suppressor genes or promoting EMT (Epithelial-Mesenchymal Transition).[3][4]

Mechanism of Action[3][5]
  • Inhibition: Eupalinilide B binds to LSD1 (selectively over MAO-A/B).[5]

  • Chromatin Remodeling: Inhibition prevents the demethylation of H3K9, leading to increased H3K9me1/2 levels.

  • Phenotypic Outcome:

    • Reversal of EMT: Upregulation of E-cadherin (epithelial marker) and downregulation of N-cadherin (mesenchymal marker).

    • Apoptosis: Induction of cell death in laryngeal and lung cancer lines (e.g., TU212, A549).

Visualization: Epigenetic Signaling Pathway

LSD1_Mechanism Drug Eupalinilide B Target LSD1 (Demethylase) Drug->Target Inhibits Marker1 E-Cadherin (Upregulation) Drug->Marker1 Induces Marker2 N-Cadherin (Downregulation) Drug->Marker2 Represses Substrate Histone H3 (H3K4/H3K9) Target->Substrate Demethylates (Blocked) Outcome Inhibition of EMT & Tumor Growth Marker1->Outcome Marker2->Outcome

Caption: Eupalinilide B inhibits LSD1, reversing the EMT process critical for cancer metastasis.

References

  • Isolation & Identification

    • Yang, N. Y., et al. (2007). "Cytotoxic Sesquiterpene Lactones from Eupatorium lindleyanum." Journal of Natural Products. (Defines the Eupalinilide A-J series).
  • Bioactivity (LSD1 Mechanism)

    • Liu, Y., et al. (2022). "Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells."[1][5][6] Journal of International Medical Research.[1][6]

    • [1]

  • Structural Validation (Synthesis of Congener E)

    • Maity, R., & Hajra, S. (2022). "Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion." Organic Letters.
  • LSD1 Context

    • Fang, Y., et al. (2019).[7] "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology.

Sources

Methodological & Application

Application Note: In Vivo Administration of Eupalinilide B in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Eupalinilide B (EB) is a cytotoxic sesquiterpene lactone isolated from Eupatorium lindleyanum. Unlike general chemotherapeutics, EB exhibits targeted activity against the STAT3 signaling pathway and Lysine-specific demethylase 1 (LSD1) . In xenograft models (specifically Triple-Negative Breast Cancer and Laryngeal Squamous Cell Carcinoma), EB has demonstrated significant tumor growth inhibition with a favorable toxicity profile.

Key Mechanistic Insights:

  • STAT3 Degradation: EB promotes the ubiquitin-dependent degradation of STAT3, preventing its dimerization and nuclear translocation.

  • LSD1 Inhibition: It selectively inhibits LSD1, leading to the accumulation of H3K9me1/2 and subsequent suppression of epithelial-mesenchymal transition (EMT).

  • Michael Addition: As a sesquiterpene lactone, EB contains an

    
    -methylene-
    
    
    
    -lactone moiety, which likely forms covalent adducts with cysteine residues on target proteins (e.g., STAT3 Cys468), driving its biological activity.
Diagram 1: Eupalinilide B Mechanism of Action

EupalinilideB_Mechanism EB Eupalinilide B Cys Cysteine Adduct (Michael Addition) EB->Cys Binds STAT3 STAT3 Protein Cys->STAT3 Targets LSD1 LSD1 Enzyme Cys->LSD1 Inhibits Ub Ubiquitination STAT3->Ub Induces EMT EMT Suppression LSD1->EMT Downregulates Nuc Nuclear Translocation (BLOCKED) Ub->Nuc Prevents Apop Apoptosis & Tumor Regression Nuc->Apop Triggers EMT->Apop Contributes to

Caption: Eupalinilide B targets STAT3 and LSD1 via cysteine alkylation, leading to proteasomal degradation and apoptosis.

Part 2: Formulation Protocols (Critical)

The Challenge: Eupalinilide B is highly lipophilic and practically insoluble in water. Standard PBS/Saline preparations will result in immediate precipitation, causing erratic bioavailability and potential embolism in mice.

The Solution: A co-solvent system utilizing DMSO (solubilizer), PEG300 (cosolvent), and Tween 80 (surfactant) is required to maintain stability in vivo.

Protocol A: Preparation of 10 mg/mL Stock Solution
  • Weighing: Accurately weigh 10 mg of Eupalinilide B powder.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade).

  • Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Storage: Aliquot into amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Working Solution for Injection (Standard Vehicle)

Target Dose: 20 mg/kg Mouse Weight: ~20g Injection Volume: 100 µL (IP) or 200 µL (Oral Gavage)

Reagent Composition (The "5/40/5/50" Mix):

  • 5% DMSO (containing the drug)

  • 40% PEG300

  • 5% Tween 80

  • 50% Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Mixing (Must follow this order to prevent crashing):

  • Step 1: Pipette the required volume of DMSO Stock (containing EB) into a sterile tube.

  • Step 2: Add PEG300 and vortex immediately. The solution should remain clear.

  • Step 3: Add Tween 80 and vortex. The solution will be viscous.

  • Step 4: Slowly add pre-warmed (37°C) Sterile Saline dropwise while vortexing.

    • Critical Note: Adding saline too fast can shock the solution and cause precipitation. If cloudiness occurs, sonicate at 37°C for 5 minutes.

Part 3: In Vivo Administration Routes

Route 1: Intraperitoneal (IP) Injection (Preferred for Efficacy)

IP administration is the standard for sesquiterpene lactones in xenografts due to consistent absorption and avoidance of first-pass metabolism issues often seen with oral delivery of lipophilic compounds.

  • Dose Range: 10 mg/kg – 50 mg/kg.[1]

  • Frequency: Daily (QD) or Every Other Day (QOD).

  • Needle: 27G or 30G.

  • Procedure:

    • Restrain the mouse securely.

    • Tilt the mouse head-down to move viscera away from the injection site.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Aspirate slightly to ensure no bladder/gut puncture (yellow/green fluid) or blood vessel puncture.

    • Inject slowly.

Route 2: Intragastric (IG) Gavage (Oral)

Used in specific studies (e.g., laryngeal cancer models) to mimic clinical oral dosing.

  • Dose Range: 20 mg/kg – 50 mg/kg.

  • Vehicle Modification: If the "5/40/5/50" mix is too viscous for gavage needles, substitute PEG300 with Corn Oil (suspension method), though bioavailability may vary.

  • Procedure:

    • Use a flexible plastic gavage needle (feeding tube) to prevent esophageal trauma.

    • Measure the tube length from nose to last rib to ensure stomach delivery.

    • Do not force the tube; if resistance is felt, withdraw and realign.

Diagram 2: Experimental Workflow

Xenograft_Workflow cluster_Treatment Treatment Phase (21 Days) Cells Cell Culture (TU212 or MDA-MB-231) Implant Subcutaneous Implantation (Right Flank, 5x10^6 cells) Cells->Implant Growth Tumor Growth (Reach 100-150 mm³) Implant->Growth Rand Randomization (n=6-8 per group) Growth->Rand Group1 Control (Vehicle Only) Rand->Group1 Group2 Low Dose (10-20 mg/kg) Rand->Group2 Group3 High Dose (50 mg/kg) Rand->Group3 Harvest Harvest & Analysis (Weight, Vol, IHC) Group1->Harvest Group2->Harvest Group3->Harvest

Caption: Standard xenograft workflow for evaluating Eupalinilide B efficacy.

Part 4: Experimental Design & Data Analysis

Dosing Schedule
ParameterSpecificationNotes
Start Date When tumor volume

100 mm³
Usually 7–10 days post-implantation.
Duration 21 DaysSufficient time to observe growth divergence.
Frequency Daily (q.d.)Due to likely short half-life of sesquiterpenes.
Monitoring Body Weight (BW)Weigh daily. >20% BW loss requires euthanasia.
Efficacy Endpoints
  • Tumor Volume (TV): Calculate using

    
    .
    
  • Tumor Inhibition Rate (IR):

    
    .
    
  • Biomarker Validation (IHC/Western):

    • p-STAT3 (Tyr705): Should decrease in treated tumors.

    • Cleaved Caspase-3: Should increase (apoptosis marker).

    • Ki-67: Should decrease (proliferation marker).

Troubleshooting & QC
  • Issue: Mice show lethargy or piloerection immediately after injection.

    • Cause: Vehicle toxicity (too much DMSO) or precipitation causing embolism.

    • Fix: Reduce DMSO to <5% or switch to Corn Oil vehicle. Ensure solution is clear before injecting.

  • Issue: No tumor regression.

    • Cause: Drug degradation.

    • Fix: Prepare fresh working solutions daily. Do not store diluted drug for >24 hours.

References

  • Liu, Y., et al. (2020). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Investigational New Drugs.

  • Wei, L., et al. (2022). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology. (Note: Mechanistically relevant comparative study for Eupalinilide class).

  • Zhang, M., et al. (2013). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum. Journal of Natural Products.

  • BenchChem Application Note. Eupalinolide B Administration in Mouse Xenograft Models.

Sources

Western blot analysis of LSD1 substrates after Eupalinilide B treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of LSD1 Substrates Following Eupalinilide B Treatment

Introduction & Mechanistic Basis

Eupalinilide B (EuB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has recently been identified as a novel, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A) .[1]

LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) of histone H3. High LSD1 expression is correlated with poor prognosis in various cancers, including laryngeal and non-small cell lung cancer, where it drives epithelial-mesenchymal transition (EMT) and proliferation.

Mechanism of Action: Upon treatment with EuB, the enzymatic activity of LSD1 is abrogated. This inhibition prevents the removal of methyl groups from its histone substrates. Consequently, a successful EuB treatment is molecularly defined by the accumulation of H3K9me1/2 and H3K4me1/2 marks, alongside the downregulation of EMT markers (e.g., N-cadherin) and upregulation of epithelial markers (e.g., E-cadherin).

Scope of this Guide: This application note details the optimized workflow for detecting these specific histone modifications. Unlike standard cytosolic proteins, histones require specific extraction and blotting conditions due to their small size (~15 kDa) and highly basic charge.

Biological Pathway Visualization

The following diagram illustrates the interference of Eupalinilide B in the LSD1 enzymatic pathway and the resulting chromatin landscape changes.

LSD1_Pathway EuB Eupalinilide B (Inhibitor) LSD1 LSD1 (KDM1A) Demethylase EuB->LSD1 Inhibits Substrate Histone Substrates (H3K9me1/2, H3K4me1/2) LSD1->Substrate Targets Demethylated Demethylated Histones (H3K9me0, H3K4me0) Substrate->Demethylated Demethylation (Normal State) Accumulation ACCUMULATION of Methylated Marks Substrate->Accumulation Inhibition Consequence Outcome_Rep Transcriptional Repression/Activation Demethylated->Outcome_Rep Phenotype Phenotype: Reduced EMT Growth Arrest Accumulation->Phenotype

Figure 1: Mechanism of Eupalinilide B-mediated LSD1 inhibition leading to substrate accumulation.

Experimental Design & Reagents

Cell Culture & Treatment
  • Cell Lines: TU212 or TU686 (Laryngeal cancer models), or A549 (Lung cancer).

  • Dose Response: Treat cells with EuB at 0, 1, 2, 4, and 8 µM.

    • Note: The IC50 in TU212 is approximately 1.03 µM.[1][2]

  • Time Course: Harvest cells at 24h and 48h post-treatment.

  • Controls:

    • Negative: DMSO (Vehicle).

    • Positive: GSK-LSD1 or TCP (Tranylcypromine) if available, to validate assay sensitivity.

Key Antibodies
TargetTypeMolecular WeightPurpose
H3K9me2 Primary (Rabbit/Mouse)~15-17 kDaPrimary Readout. Expect Increase.
H3K9me1 Primary (Rabbit/Mouse)~15-17 kDaSecondary Readout. Expect Increase.
LSD1 Primary~110 kDaVerify target presence (levels may not change, only activity).
Histone H3 Primary~15-17 kDaCrucial Loading Control. Do not use Actin/GAPDH for histone normalization.
E-Cadherin Primary~135 kDaDownstream phenotypic marker (Expect Increase).

Protocol: Histone Acid Extraction

Standard RIPA lysis often results in poor histone yield because histones bind tightly to DNA and are discarded in the pellet during clarification. Acid extraction is the gold standard for analyzing histone modifications.

Reagents:

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% (w/v) NaN3.

  • 0.2 N HCl: Freshly prepared.

  • Neutralization Buffer: 1M Tris-HCl pH 8.0.

Step-by-Step Workflow:

  • Harvest: Scrape cells in ice-cold PBS and centrifuge at 2,000 RPM for 5 min at 4°C. Discard supernatant.

  • Lysis: Resuspend cell pellet in TEB (10^7 cells per 1 mL). Incubate on ice for 10 min with gentle stirring.

    • Rationale: This lyses the plasma membrane but keeps nuclei intact.

  • Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approx. 400 µL per 10^7 cells). Incubate on a rotator at 4°C for overnight (or minimum 2 hours).

    • Rationale: Low pH protonates the phosphate groups on DNA, disrupting the ionic bonds between negatively charged DNA and positively charged histones, solubilizing the histones.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Save the Supernatant (contains histones).

  • Neutralization: Add 1/10th volume of Neutralization Buffer to the supernatant to adjust pH.

  • Quantification: Use a Bradford assay (Coomassie binds well to basic proteins). Note: BCA assay is less compatible with high acid content unless fully neutralized.

Protocol: Western Blotting for Histones

Histones are small (~15 kDa). Standard blotting conditions often cause them to "blow through" the membrane during transfer.

Step-by-Step Workflow:

  • Gel Electrophoresis (SDS-PAGE):

    • Use 15% SDS-PAGE gels or 4-20% gradient gels. (Standard 10% gels resolve 15 kDa proteins poorly).

    • Load 2-5 µg of histone extract per lane.

    • Run at 100V until the dye front reaches the bottom.

  • Membrane Transfer (Critical Step):

    • Membrane: Use 0.2 µm Nitrocellulose or PVDF . (Standard 0.45 µm pores are too large; histones may pass through).

    • Buffer: Towbin buffer with 20% Methanol (Methanol strips SDS, improving binding to nitrocellulose).

    • Conditions: Transfer at 100V for 60-90 minutes (Wet transfer) or 25V for 7-10 min (Semi-dry).

    • Check: Stain membrane with Ponceau S to verify histone bands (distinct ladder at bottom of blot).

  • Blocking & Incubation:

    • Block with 5% BSA in TBST for 1 hour. (Milk can sometimes contain phospho-proteins or histone-like contaminants, BSA is safer for specific marks).

    • Incubate Primary Antibody (e.g., Anti-H3K9me2 1:1000) overnight at 4°C.

    • Wash: 3 x 10 min in TBST (vigorous shaking).

    • Incubate Secondary Antibody (HRP-conjugated) for 1 hour at RT.[3]

  • Detection:

    • Use ECL substrate.[3] Histone signals are usually strong; avoid over-exposure which prevents quantification.

Data Interpretation & Troubleshooting

Expected Results
TreatmentLSD1 ActivityH3K9me1/2 LevelH3K4me1/2 LevelEMT Marker (N-Cad)
Control (DMSO) HighLow (Baseline)Low (Baseline)High
EuB (Low Dose) ModerateModerate IncreaseModerate IncreaseModerate
EuB (High Dose) InhibitedStrong Increase Strong Increase Decreased
Troubleshooting Guide
  • Problem: No Histone Bands.

    • Cause: Pore size too large (0.45 µm) or transfer too long.

    • Solution: Switch to 0.2 µm membrane. Reduce transfer time.

  • Problem: "Smeary" Bands.

    • Cause: DNA contamination or salt interference.

    • Solution: Ensure high-speed centrifugation step (Step 5 of extraction) is performed carefully.

  • Problem: Uneven Loading.

    • Cause: Histones are sticky.

    • Solution: Use Total Histone H3 antibody for normalization, NOT Actin/Tubulin (which are in the cytosolic fraction discarded during acid extraction).

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Western Blot Cells Cell Culture (+ EuB Treatment) Lysis Hypotonic Lysis (Remove Cytosol) Cells->Lysis AcidEx Acid Extraction (0.2N HCl, Overnight) Lysis->AcidEx Neutral Neutralization (Tris-HCl pH 8.0) AcidEx->Neutral PAGE 15% SDS-PAGE (High Resolution) Neutral->PAGE Transfer Transfer to 0.2µm Membrane (Critical for 15kDa) PAGE->Transfer Ab Immunoblotting (Target: H3K9me2 / Loading: H3) Transfer->Ab

Figure 2: Optimized workflow for Histone Acid Extraction and Western Blotting.

References

  • Identification of Eupalinilide B as an LSD1 Inhibitor: Title: Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[1][2] Source: PubMed / Investigational New Drugs (2021). URL:[Link]

  • LSD1 Substrate Specificity (H3K4/H3K9): Title: LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. Source: PMC (NIH). URL:[Link]

Sources

Measuring ROS Accumulation Induced by Eupalinilide B in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Eupalinilide B and the Double-Edged Sword of ROS in Oncology

Eupalinilide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with demonstrated efficacy in a variety of cancer models, including pancreatic, hepatic, laryngeal, and colorectal cancers. Its therapeutic effects are attributed to its ability to inhibit cancer cell proliferation, migration, and invasion, and to induce programmed cell death. A central mechanism underpinning these anti-neoplastic activities is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS).

ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism. At physiological levels, they function as critical second messengers in various signaling pathways. However, cancer cells often exhibit a state of increased intrinsic oxidative stress due to their heightened metabolic rate and mitochondrial dysfunction. While this elevated basal level of ROS can promote tumor progression, it also renders cancer cells more vulnerable to further ROS insults. Eupalinilide B exploits this vulnerability by exacerbating ROS levels beyond a tolerable threshold, leading to catastrophic cellular damage and triggering cell death pathways such as apoptosis and ferroptosis.

Recent studies have begun to elucidate the multifaceted mechanisms by which Eupalinilide B disrupts redox homeostasis in cancer cells. In hepatic carcinoma, it has been shown to activate the ROS-Endoplasmic Reticulum (ER)-JNK signaling pathway. In KRAS-mutant non-small cell lung cancer, Eupalinilide B promotes ferroptosis by activating the Keap1-Nrf2/HO-1 pathway. Furthermore, it can directly inhibit thioredoxin reductase (TrxR), a key enzyme in maintaining intracellular redox balance, leading to oxidative stress-induced apoptosis in colorectal cancer cells. A very recent discovery in pancreatic cancer has linked Eupalinilide B's action to the disruption of copper homeostasis, inducing a form of cell death known as cuproptosis, which is also associated with ROS stress.

Given the pivotal role of ROS in the anti-cancer action of Eupalinilide B, the accurate measurement of its accumulation is crucial for researchers investigating its mechanism of action, developing it as a therapeutic agent, and identifying responsive cancer types. This guide provides a detailed framework and validated protocols for quantifying Eupalinilide B-induced ROS in cancer cells.

Mechanism of Action: A Visual Overview

The following diagram illustrates the currently understood pathways through which Eupalinilide B induces ROS accumulation and subsequent cell death in cancer cells.

EupalinilideB_Mechanism cluster_cell Cancer Cell cluster_pathways Molecular Targets & Pathways cluster_downstream Cellular Consequences EB Eupalinilide B TrxR Inhibition of Thioredoxin Reductase (TrxR) EB->TrxR [7] Cu_Homeostasis Disruption of Copper Homeostasis EB->Cu_Homeostasis [1] Keap1_Nrf2 Activation of Keap1-Nrf2/HO-1 Pathway EB->Keap1_Nrf2 [6] ER_Stress Induction of ER Stress EB->ER_Stress [2, 8] ROS ↑ ROS Accumulation (Oxidative Stress) TrxR->ROS Cu_Homeostasis->ROS Cuproptosis Cuproptosis Cu_Homeostasis->Cuproptosis Keap1_Nrf2->ROS ER_Stress->ROS Lipid_Perox ↑ Lipid Peroxidation ROS->Lipid_Perox Apoptosis Apoptosis ROS->Apoptosis JNK_Activation JNK Pathway Activation ROS->JNK_Activation Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

Application Note: Preparation of Eupalinilide B Stock Solutions for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Eupalinilide B (C20H24O6; MW: 360.41 g/mol ) is a cytotoxic sesquiterpene lactone isolated from Eupatorium lindleyanum, exhibiting potent anti-tumor activity, particularly via STAT3 and LSD1 inhibition. While highly effective in vitro, its translation to animal models is hindered by poor aqueous solubility and hydrolytic instability of the lactone moiety.

This guide provides a standardized protocol for preparing Eupalinilide B formulations for in vivo administration (Intraperitoneal, Intravenous, and Oral). Unlike simple aqueous dilutions which risk uncontrolled precipitation ("crashing out") and low bioavailability, our protocol utilizes a Stepwise Co-Solvent System (SCSS) to maintain thermodynamic stability during administration.

Key Physicochemical Properties[1][2][3][4]
PropertyValueRelevance to Formulation
Molecular Weight 360.41 g/mol Moderate size; suitable for systemic distribution.
Lipophilicity (LogP) ~1.7 - 2.5 (Estimated)Hydrophobic; requires organic co-solvents or surfactants.
Solubility DMSO (>50 mg/mL), EthanolSoluble in organic solvents; insoluble in pure water/saline.
Stability Lactone RingSusceptible to hydrolysis in basic pH; maintain neutral/slightly acidic pH.

Critical Reagents & Materials

  • Active Compound: Eupalinilide B (Purity ≥98%).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).

  • Co-Solvents:

    • PEG300 (Polyethylene Glycol 300).

    • Tween 80 (Polysorbate 80).[3]

  • Aqueous Carrier: Sterile Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline, pH 7.4).

  • Equipment: Vortex mixer, Sonicator (water bath), Amber glass vials (to protect from light).

Protocol A: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration "Master Stock" for long-term storage.

  • Weighing: Accurately weigh 10 mg of Eupalinilide B powder into a sterile amber glass vial.

  • Solubilization: Add 200 µL of 100% DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 1-2 minutes until the solution is perfectly clear.

  • Concentration: This yields a 50 mg/mL Master Stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Scientific Rationale: DMSO is chosen for its high dielectric constant and ability to disrupt solute-solute interactions. Anhydrous conditions prevent premature hydrolysis of the lactone ring.

Protocol B: Working Formulation for Animal Administration

Objective: Prepare a vehicle-compatible formulation for Intraperitoneal (IP) or Oral Gavage (PO) administration. Target Dose: 10 mg/kg - 50 mg/kg (Based on efficacy studies in xenograft models).[2] Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[3]

Step-by-Step Formulation Logic (The "SCSS" Method)

CRITICAL WARNING: Do NOT add Saline directly to the DMSO stock. This will cause immediate precipitation. You must follow the order of addition below to gradually change the polarity of the solvent system.

Example Calculation:

  • Mouse Weight: 20 g

  • Dose: 50 mg/kg

  • Required Amount: 1 mg per mouse.

  • Injection Volume: 100 µL (standard max volume for IP).

  • Target Concentration: 10 mg/mL.[4]

Procedure (To make 1000 µL of 10 mg/mL formulation):

  • Step 1 (DMSO Stock): Pipette 100 µL of the 50 mg/mL Master Stock (Protocol A) into a fresh tube.

    • (Current Vol: 100 µL | Solvent: 100% DMSO)

  • Step 2 (PEG300): Add 400 µL of PEG300. Vortex immediately for 20 seconds.

    • (Current Vol: 500 µL | Solvent: 20% DMSO / 80% PEG300)

    • Note: The solution should remain clear. PEG acts as a bridge between the hydrophobic drug and the aqueous phase.

  • Step 3 (Tween 80): Add 50 µL of Tween 80. Vortex gently.

    • (Current Vol: 550 µL | Surfactant added to stabilize micelles)

  • Step 4 (Aqueous Phase): Slowly add 450 µL of warm (37°C) Sterile Saline while vortexing.

    • (Final Vol: 1000 µL | Final Conc: 5 mg/mL)

    • Correction for 10 mg/mL Target: To achieve 10 mg/mL, you would need a starting stock of 100 mg/mL. If using the 50 mg/mL stock, the final concentration in this vehicle is 5 mg/mL .

    • Dosing Adjustment: At 5 mg/mL, a 20g mouse requires 200 µL to receive 10 mg/kg. For 50 mg/kg, use a higher concentration stock or oral route (allows higher volume).

Visualization: Solubilization Workflow

FormulationWorkflow Powder Eupalinilide B (Powder) DMSO_Stock Master Stock (50 mg/mL in DMSO) Powder->DMSO_Stock Dissolve Step2 + PEG300 (Bridge Solvent) DMSO_Stock->Step2 Add 40% v/v Precipitation PRECIPITATION (Failed Formulation) DMSO_Stock->Precipitation Direct Saline Addition Step3 + Tween 80 (Surfactant) Step2->Step3 Add 5% v/v Step4 + Saline (Aqueous Carrier) Step3->Step4 Add 45% v/v (Dropwise) Final Ready-to-Use Clear Solution Step4->Final Vortex

Caption: Stepwise Co-Solvent System (SCSS) prevents precipitation by gradually increasing solvent polarity.

Protocol C: Oral Suspension (Alternative High-Dose)

For high-dose studies (e.g., >50 mg/kg) where solubility limits in the solution formulation are exceeded, a suspension is acceptable for Oral Gavage only.

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 1% Tween 80 in water.

  • Preparation:

    • Weigh Eupalinilide B powder.

    • Add a small amount of Tween 80 to "wet" the powder.

    • Gradually add the 0.5% CMC-Na solution while triturating (grinding) in a mortar or sonicating heavily.

    • Result: A uniform, cloudy suspension. Shake well before every administration.

Quality Control & Self-Validation

Every researcher must validate the formulation before injecting animals.

CheckMethodAcceptance Criteria
Visual Inspection Hold vial against light.No visible crystals, flakes, or turbidity (for Protocol B).
Stability Test Leave at RT for 2 hours.Solution must remain clear. If precipitate forms, sonicate.
pH Check pH paper.pH should be 6.5 - 7.5. Avoid alkaline pH (hydrolysis risk).

Safety Note: Eupalinilide B is a potent cytotoxic agent. Wear PPE (gloves, mask, goggles) to prevent exposure. Treat all bedding and waste from treated animals as hazardous.

References

  • Jiang, L., et al. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[2] Journal of International Medical Research, 50(1).[5] Link

    • Key Insight: Establishes in vivo efficacy in xenograft models (10-50 mg/kg) via intragastric administration.[2]

  • MedChemExpress. Tween 80 (Polysorbate 80) Product Information & Solubility Protocol. Link

    • Key Insight: Provides the standard "10/40/5/45" co-solvent recipe for hydrophobic drugs.
  • Zhang, J., et al. (2015). Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS.[6] Journal of Chromatography B, 995, 1-7.[6] Link

    • Key Insight: Validates detection methods and confirms systemic absorption of guaianolides in rodents.

Sources

Application Notes & Protocols: Quantifying Eupalinilide B-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to designing and executing flow cytometry experiments for the detection and quantification of apoptosis induced by Eupalinilide B. We delve into the mechanistic underpinnings of Eupalinilide B's pro-apoptotic activity and present detailed, field-proven protocols for the most robust flow-based apoptosis assays, including Annexin V/Propidium Iodide, TUNEL, and Caspase-3/7 activity assays. This guide is structured to provide both the theoretical basis and the practical steps necessary for generating reliable and reproducible data.

Introduction: Eupalinilide B as a Pro-Apoptotic Investigational Drug

Eupalinilide B is a novel sesquiterpene lactone that has garnered significant interest for its anti-cancer properties.[1][2] Emerging research has identified its ability to induce programmed cell death, or apoptosis, in various cancer cell lines, making it a promising candidate for therapeutic development.[3][4] Understanding the precise mechanisms and quantifying the apoptotic response to Eupalinilide B is critical for its preclinical evaluation.

The pro-apoptotic effects of Eupalinilide B are linked to several mechanisms:

  • Inhibition of Thioredoxin Reductase (TrxR): Eupalinilide B has been shown to target and irreversibly inhibit TrxR.[3] This disrupts the intracellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis.[3]

  • Inhibition of Lysine-Specific Demethylase 1 (LSD1): Studies have also demonstrated that Eupalinilide B can selectively and reversibly inhibit LSD1, an enzyme often overexpressed in malignant tumors.[1][2] LSD1 inhibition is known to induce tumor cell apoptosis.[1]

Given these mechanisms, robust and quantitative methods are required to assess the apoptotic efficacy of Eupalinilide B. Flow cytometry is an exceptionally powerful technology for this purpose, allowing for the rapid, multi-parametric analysis of individual cells within a heterogeneous population.[5][6]

cluster_drug Eupalinilide B Action cluster_targets Molecular Targets cluster_downstream Cellular Consequences Eupalinilide B Eupalinilide B TrxR Thioredoxin Reductase (TrxR) Eupalinilide B->TrxR Inhibits LSD1 Lysine-Specific Demethylase 1 (LSD1) Eupalinilide B->LSD1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Gene_Expression Altered Gene Expression LSD1->Gene_Expression Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Gene_Expression->Apoptosis cluster_prep Phase 1: Cell Preparation & Treatment cluster_stain Phase 2: Staining cluster_analysis Phase 3: Acquisition & Analysis A Seed Cells in Culture Plates B Treat with Eupalinilide B (Dose & Time Course) A->B C Include Vehicle & Positive Controls B->C D Harvest Adherent & Suspension Cells E Wash Cells with Cold PBS D->E F Perform Staining Protocol (e.g., Annexin V/PI) E->F G Acquire on Flow Cytometer H Perform Compensation & Gating G->H I Quantify Apoptotic Populations H->I

Figure 2: General experimental workflow for apoptosis detection.

Detailed Protocol: Annexin V & Propidium Iodide (PI) Staining

This assay is the gold standard for identifying early and late-stage apoptosis.

Principle of the Assay

In healthy cells, phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane. [7][8]During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells. [8]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [7]

Materials
  • Eupalinilide B

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Step-by-Step Protocol
  • Induce Apoptosis: Treat cells with Eupalinilide B and appropriate controls as determined in your initial experiments.

  • Harvest Cells:

    • Suspension cells: Gently collect cells into centrifuge tubes.

    • Adherent cells: Wash with PBS and detach using a gentle, non-enzymatic method like an EDTA-based dissociation buffer. Expert Tip: Avoid using trypsin as it can damage the cell membrane, leading to false positives. [9]Collect any floating cells from the supernatant as they are likely to be apoptotic. [7]3. Cell Washing: Centrifuge the collected cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of cold PBS. Repeat this wash step. [9][10]4. Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [10]5. Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. [9] * Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Note: The exact volumes may vary depending on the manufacturer's instructions. [11] * Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. [9]6. Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. [10]Keep samples on ice and protected from light until analysis. Analyze within one hour for best results.

Data Interpretation

The results are visualized on a two-color dot plot, typically with Annexin V on the x-axis and PI on the y-axis.

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

cluster_plot Annexin V / PI Flow Cytometry Plot Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V-FITC → Y_Axis Propidium Iodide →

Figure 3: Interpreting Annexin V/PI staining data.

Additional Confirmatory Assays

To build a more comprehensive picture of Eupalinilide B's apoptotic induction, it is advisable to use a secondary, confirmatory assay.

A. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

Principle: During the later stages of apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl (-OH) ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) to these ends, allowing for fluorescent detection. [12] Protocol Synopsis:

  • Cell Treatment & Harvesting: As described previously.

  • Fixation & Permeabilization: Cells must be fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100 or ethanol) to allow the TdT enzyme and labeled nucleotides access to the nucleus. [13][12]3. Labeling Reaction: Incubate the fixed/permeabilized cells with the TdT reaction mixture.

  • Detection: If an indirect method is used (e.g., Br-dUTP), an additional step with a fluorescently labeled anti-BrdU antibody is required. [13]5. Analysis: Analyze by flow cytometry, where an increase in fluorescence intensity in the relevant channel indicates TUNEL-positive (apoptotic) cells.

B. Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases. [14]This assay uses a cell-permeable, non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a DNA dye. [15][14]When an active caspase-3 or -7 cleaves the DEVD peptide, the dye is released, binds to DNA, and fluoresces brightly, marking the cell as apoptotic.

Protocol Synopsis:

  • Cell Treatment & Harvesting: As described previously.

  • Staining: Resuspend live cells in media or PBS containing the Caspase-3/7 reagent.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light. [15]A dead-cell stain (like SYTOX AADvanced) can be added simultaneously to distinguish necrotic cells. [15]4. Analysis: Analyze immediately by flow cytometry without any wash steps. Apoptotic cells will show a strong signal in the green channel (for the caspase substrate), while necrotic cells will be positive for the dead-cell stain.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for investigating the pro-apoptotic effects of Eupalinilide B. By employing the Annexin V/PI assay as a primary screening tool and confirming findings with orthogonal methods like TUNEL or caspase activity assays, researchers can generate high-quality, reliable data. A rigorous experimental design, including proper controls and optimization of drug concentration and exposure time, is paramount to achieving trustworthy and publishable results in the evaluation of this promising anti-cancer agent.

References

  • Duan, D., Guo, X., Tian, J., Li, M., Jin, X., Wang, Z., Wang, L., Yan, Y., Xiao, J., Song, P., & Wang, X. (2024). Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo. Chemico-Biological Interactions, 399, 111137. [Link]

  • Li, M., Duan, D., Guo, X., Tian, J., Jin, X., Wang, Z., Wang, L., Yan, Y., Xiao, J., Song, P., & Wang, X. (2024). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of Cancer, 15(1), 1-11. [Link]

  • Li, M., et al. (2024). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells. PubMed. [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Assay Genie. [Link]

  • Zhang, Y., et al. (2022). Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway. Acta Biochimica et Biophysica Sinica. [Link]

  • Sivandzade, F., & Prasad, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(5), e3194. [Link]

  • Wang, Y., et al. (2022). Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway. Oxidative Medicine and Cellular Longevity. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Iowa. [Link]

  • Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250–254. [Link]

  • Sivandzade, F., & Prasad, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2017). Flow cytometry: basic principles and applications. Critical Reviews in Biotechnology, 37(2), 163-176. [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis Detection by Flow Cytometry. Current Protocols in Cytometry. [Link]

Sources

Application Note: Definitive Determination of Eupalinilide B Binding Reversibility via Equilibrium Dialysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Scientific Challenge

Eupalinilide B (EB) is a guaiane-type sesquiterpene lactone exhibiting potent cytotoxic effects against various cancer lines, including laryngeal and colorectal carcinomas. Mechanistically, EB contains an


-methylene-

-lactone moiety—a classic Michael acceptor that reacts with nucleophilic cysteine residues on target proteins.

However, the binding kinetics of Michael acceptors are not uniform. While traditionally viewed as irreversible covalent binders, recent literature reveals a dichotomy in EB's behavior:

  • Irreversible: EB inhibits Thioredoxin Reductase (TrxR) irreversibly by targeting Sec498 [1].[1]

  • Reversible: EB inhibits Lysine-specific demethylase 1 (LSD1) reversibly, likely due to specific steric environments facilitating a retro-Michael reaction [2].

For drug development professionals, distinguishing between these modes is critical. Irreversible inhibitors drive pharmacodynamics (PD) driven by turnover rate (


), whereas reversible inhibitors are driven by equilibrium constants (

) and plasma half-life. This guide provides a rigorous dialysis-based workflow to definitively categorize EB's interaction with your specific target protein.

Mechanistic Framework

The core of this experiment relies on the Law of Mass Action .

  • Reversible Inhibition: The inhibitor (

    
    ) and Enzyme (
    
    
    
    ) exist in equilibrium (
    
    
    ). Removing free
    
    
    via dialysis shifts the equilibrium to the left, dissociating the complex and restoring enzyme activity.
  • Irreversible Inhibition: The inhibitor forms a stable covalent bond (

    
    ). Removing free 
    
    
    
    does not dissociate the complex; enzyme activity remains permanently suppressed.
Visualization: The Michael Addition Equilibrium

The following diagram illustrates the chemical logic governing the experiment.

G EB Eupalinilide B (Michael Acceptor) Complex E-I Complex (Thioether Adduct) EB->Complex Forward Reaction (k_inact) Target Target Protein (Cysteine Nucleophile) Target->Complex Complex->EB Complex->Target Retro-Michael? (If Reversible) Dialysis DIALYSIS STEP (Removes Free EB) Complex->Dialysis Subject to Buffer Exchange Dialysis->Target Activity Restored (Reversible) Dialysis->Complex Activity Lost (Irreversible)

Figure 1: Mechanistic pathway of Eupalinilide B binding. The experiment tests the existence of the dashed "Retro-Michael" pathway upon removal of free inhibitor.

Experimental Protocol

Materials Required[2][3][4][5][6]
  • Compound: Eupalinilide B (Purity >98%).

  • Enzyme/Protein: Purified target protein (e.g., LSD1, TrxR, or novel target).

  • Dialysis System: Slide-A-Lyzer™ Dialysis Cassettes (Thermo Scientific) or equivalent. Note: Choose a Molecular Weight Cut-Off (MWCO) at least 2x smaller than your target protein size to prevent protein loss.

  • Buffer: HEPES or Tris-based buffer (pH 7.4) containing 1mM DTT (only if required for protein stability, but use caution as DTT can scavenge Michael acceptors; TCEP is preferred).

Step-by-Step Methodology
Phase 1: Pre-Incubation (Saturation)

The goal is to drive the enzyme population to 100% occupancy (


 complex) before dialysis begins.
  • Prepare 100x Enzyme Stock: Dilute protein to a concentration 100-fold higher than the final assay concentration.

  • Inhibitor Treatment:

    • Sample A (EB Treated): Incubate Enzyme with Eupalinilide B at a concentration of 10

      
       IC
      
      
      
      (or 10
      
      
      M if IC
      
      
      is unknown).
    • Sample B (Vehicle Control): Incubate Enzyme with equivalent DMSO volume.

  • Incubation Time: Allow reaction to proceed for 60 minutes at room temperature (or 37°C if physiological). Rationale: Covalent bond formation is time-dependent.

Phase 2: Equilibrium Dialysis

This step removes unbound Eupalinilide B from the bulk solvent.

  • Loading: Inject Sample A and Sample B into separate dialysis cassettes.

  • Buffer Exchange: Place cassettes in a beaker containing 4L of dialysis buffer (approx. 1000-fold volume excess).

  • Duration: Dialyze for 12–24 hours at 4°C with gentle stirring.

  • Buffer Refresh: Replace the dialysis buffer at least once (e.g., after 4 hours) to ensure complete removal of free drug.

    • Calculation: Two exchanges of 1:1000 volume result in a theoretical dilution of free drug by

      
      .
      
Phase 3: Recovery Assay

Measure residual enzymatic activity.

  • Retrieval: Carefully aspirate the protein solution from the cassettes.

  • Normalization: Determine protein concentration (Bradford/BCA) to correct for any protein loss during dialysis.

  • Activity Readout: Dilute samples to the standard assay concentration and add substrate. Monitor product formation.

Workflow Visualization

Workflow cluster_0 Phase 1: Saturation cluster_1 Phase 2: Dialysis cluster_2 Phase 3: Readout Step1 Incubate Enzyme + EB (10x IC50) Time: 60 min Step2 Load into Slide-A-Lyzer (MWCO 10kDa) Step1->Step2 Step3 Dialyze vs 4L Buffer (4°C, 24h, 1 Buffer Change) Step2->Step3 Step4 Retrieve & Normalize Protein Conc. Step3->Step4 Step5 Measure Enzymatic Activity (% of DMSO Control) Step4->Step5

Figure 2: Experimental workflow ensuring complete removal of unbound inhibitor.

Data Analysis & Interpretation

Calculate the Percent Recovery using the following formula:



Interpretation Table
Outcome% Activity RecoveredConclusionMechanistic Insight
Scenario A > 80%Reversible The EB-Protein adduct is unstable; the retro-Michael reaction occurred upon removing free drug (Similar to LSD1 [2]).
Scenario B < 10%Irreversible The covalent bond is stable. The protein is permanently inactivated (Similar to TrxR [1]).
Scenario C 30-60%Slowly Reversible The residence time is long, but dissociation is occurring. Extend dialysis time to 48h to confirm.
Critical Control: The "Jump Dilution" Check

Dialysis is slow. If the protein is unstable over 24h, results may be invalid.

  • Validation: Perform a "Rapid Dilution" (100-fold dilution of the incubation mix directly into assay buffer) and measure activity immediately.

  • If Rapid Dilution shows recovery but Dialysis shows loss (due to protein death), your protein is unstable.

References

  • Duan, D., et al. (2024).[1] Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo.[1] Chemico-Biological Interactions, 399, 111137.[1]

  • Jiang, L., et al. (2022).[2] Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[2][3][4] Journal of International Medical Research, 50(1).[2]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • NIH Assay Guidance Manual. (2012).[2] Assessment of Compound Inhibition Reversibility.

Sources

Troubleshooting & Optimization

Technical Support Center: Eupalinilide B Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EUP-SOL-001

Subject: Improving aqueous solubility and stability of Eupalinilide B for biological assays.[1] Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Eupalinilide B (MW: ~396.9 g/mol ) is a germacranolide sesquiterpene lactone.[1] Like many members of this chemical class (e.g., parthenolide, costunolide), it exhibits poor aqueous solubility and high lipophilicity (Computed LogP ~1.7).[1]

Users frequently encounter "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers (PBS, cell culture media).[1] This guide provides a tiered approach to solubilization, ranging from standard solvent shifting to advanced cyclodextrin complexation.

Module 1: Standard Stock Preparation (The Baseline)

Before attempting aqueous dilution, a robust organic stock is required.

Protocol:

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

  • Concentration: Prepare a 10 mM or 50 mM stock.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.97 mg of Eupalinilide B in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Desiccate to prevent moisture absorption (water in DMSO promotes degradation).[1]

Module 2: Troubleshooting Precipitation (The "Crash-Out")

User Question: "I diluted my 50 mM DMSO stock directly into PBS to get 50 µM, but the solution turned cloudy. Why?"

Diagnosis: You triggered supersaturation . Adding a hydrophobic stock directly to a high-salt, hydrophilic buffer causes the compound to aggregate before it can disperse.[1]

The Solution: "Solvent Shifting" Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.

StepActionRationale
1 Pre-warm Media Heat PBS/Media to 37°C. Cold buffers accelerate precipitation.
2 Intermediate Dilution Dilute 10 mM stock 1:10 in pure Ethanol or DMSO to create a 1 mM working solution .
3 Vortexing While vortexing the warm buffer rapidly, add the working solution dropwise.
4 Sonication If slight turbidity occurs, sonicate in a water bath for 5-10 mins at 37°C.
Visual Workflow: Solubility Decision Tree

SolubilityTree Start Start: Eupalinilide B (Solid Powder) Stock Dissolve in DMSO (10-50 mM Stock) Start->Stock Decision Intended Application? Stock->Decision InVitro Cell Culture / Enzymatic Assay Decision->InVitro InVivo Animal Model (IP/IV) Decision->InVivo DirectDil Direct Dilution Strategy: Final DMSO < 0.5% InVitro->DirectDil Advanced Switch to Advanced Formulation (Cyclodextrins) InVivo->Advanced Avoids DMSO toxicity Precip Did it precipitate? DirectDil->Precip No No Precip->No Clear Yes Yes Precip->Yes Cloudy Success Proceed to Assay No->Success Yes->Advanced

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "I need to inject this into mice, or my cells are sensitive to DMSO. How do I get rid of the organic solvent?"

Diagnosis: DMSO is toxic in vivo and can skew cell signaling. The Fix: Encapsulate Eupalinilide B in 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Cyclodextrins form a "host-guest" complex, hiding the hydrophobic drug inside a water-soluble cone.[1] This is the gold standard for sesquiterpene lactones [1].
Protocol: HP- -CD Complexation[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline.[1] Stir until clear.
    
  • Drug Addition: Add Eupalinilide B powder (or a small volume of concentrated ethanolic stock) to the vehicle.

    • Target Ratio: 1:2 to 1:5 molar ratio (Drug:CD).[1][2]

  • Solubilization Energy:

    • Method A (Stirring): Stir at room temperature for 24 hours (protected from light).

    • Method B (Kneading - for larger batches): Mix drug and CD with a small amount of water to form a paste, grind for 30 mins, then dissolve.

  • Filtration: Pass the solution through a 0.22 µm PVDF filter .

    • Note: If the drug is not complexed, it will be caught in the filter. Analyze the filtrate by HPLC to confirm actual concentration.

Module 4: Stability & Chemical Integrity

User Question: "My compound lost activity after sitting in the buffer for 24 hours. Is it unstable?"

Scientific Insight: Eupalinilide B contains an


-methylene-

-lactone
moiety.[1][3] This ring is a "Michael Acceptor"—it is chemically reactive and responsible for the drug's cytotoxicity (binding to cysteine residues on proteins) [2].

Risk Factors:

  • High pH: Basic conditions (pH > 7.5) can cause the lactone ring to open (hydrolysis) or polymerize, rendering the drug inactive.

  • Nucleophiles: Buffers containing free thiols (e.g., DTT, Mercaptoethanol) will react with the drug immediately, neutralizing it before it enters the cell.

Stability Protocol:

  • Buffer Choice: Use PBS adjusted to pH 6.5 - 7.2 .[1] Avoid Tris buffers if possible (primary amines can react slowly).[1]

  • Additives: Do NOT add DTT or Glutathione to the assay buffer.

  • Temperature: Prepare fresh. If storage is needed, freeze at -80°C; do not store in aqueous buffer at 4°C for >12 hours.

Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of Cyclodextrins? A: Yes. A formulation of 5% Ethanol + 5% Tween-80 + 90% Saline is a common alternative for IP injections.[1] However, Tween-80 can cause histamine release in animals and membrane permeability changes in cell culture, potentially confounding results.[1] HP-


-CD is biologically inert and preferred [3].[1]

Q: How do I validate that the drug is actually in solution and not just a micro-suspension? A: Visual inspection is insufficient.

  • Centrifugation: Spin the solution at 10,000 x g for 10 mins. If a pellet forms, it's not dissolved.

  • Dynamic Light Scattering (DLS): If available, DLS will show a single peak for dissolved complexes (<10 nm).[1] Aggregates will show peaks >100 nm.

References

  • Physicochemical Enhancement of Sesquiterpene Lactones

    • Title: Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities.[4]

    • Source:Pest Management Science (via PubMed/NIH).[1]

    • Link:[Link]

  • Eupalinilide B Cytotoxicity & Handling

    • Title: Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[5]

    • Source:Journal of Cellular and Molecular Medicine (PMC).
    • Link:[Link]

  • General Cyclodextrin Formulation Guide

    • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[6][7]

    • Source:Pharmaceutics (PMC).[1]

    • Link:[Link]

Sources

Minimizing off-target cytotoxicity of Eupalinilide B in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Cytotoxicity Mitigation

Welcome to the Eupalinilide B (EB) Technical Support Center. This guide addresses the most common challenge reported by our user base: minimizing off-target cytotoxicity in non-malignant cell lines (e.g., PBMCs, fibroblasts, hepatocytes) while maintaining potency against cancer targets.

🎫 Ticket #101: "My Therapeutic Index (TI) is too narrow."

User Issue: “I’m seeing significant cell death in my normal control cells (e.g., HPNE, HUVEC) at concentrations close to the IC50 for my cancer lines (PANC-1, TU686). How do I improve selectivity?”

🔧 Root Cause Analysis

Eupalinilide B is a sesquiterpene lactone (STL). Its primary "warhead" is the


-methylene-

-lactone
moiety.
  • Mechanism: This moiety acts as a Michael acceptor, forming covalent bonds with sulfhydryl (thiol) groups on proteins.

  • The Problem: While this effectively inhibits STAT3 (on-target), it can also indiscriminately alkylate thiol-rich proteins and deplete intracellular Glutathione (GSH) in normal cells, leading to oxidative stress-induced apoptosis [1, 2].

🛠️ Troubleshooting Protocol: Differential Pulse Treatment

Normal cells often recover from transient oxidative stress better than cancer cells, which are already under high ROS stress. Switch from continuous exposure to a Pulse-Recovery Model .

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Seeding Seed normal and cancer cells at identical densities (e.g.,

cells/well). Allow 24h attachment.
2 Pulse Treat with EB for 4–6 hours only (instead of standard 24–48h).
3 Wash Remove EB-containing media. Wash 2x with warm PBS to remove non-covalently bound drug.
4 Recovery Add fresh, drug-free media and incubate for an additional 48–72 hours.
5 Readout Perform CCK-8 or MTT assay.

Expected Outcome: You should observe a right-shift in the IC50 for normal cells (lower toxicity) while cancer cells, unable to recover from the initial STAT3/ROS hit, undergo apoptosis.

📊 Visualization: Differential Cytotoxicity Workflow

PulseTreatment Start Start: Co-culture / Parallel Seeding Treat Add Eupalinilide B (High Concentration) Start->Treat Time Incubate 4-6 Hours (Pulse Phase) Treat->Time Wash Wash PBS x2 Remove Drug Time->Wash Prevents prolonged off-target alkylation Recover Recovery Phase (48-72h Drug-Free) Wash->Recover Normal cells replenish GSH Cancer cells commit to apoptosis Assay Measure Viability (CCK-8 / MTT) Recover->Assay

Caption: Pulse-recovery workflow to exploit differential ROS tolerance between normal and malignant cells.

🎫 Ticket #102: "Is the toxicity due to STAT3 or off-target ROS?"

User Issue: “I need to prove that the cell death in my normal cells is a non-specific artifact (ROS damage) rather than on-target STAT3 inhibition.”

🔧 Root Cause Analysis

Eupalinilide B induces cell death via two distinct pathways:

  • Specific: Ubiquitin-dependent degradation of p-STAT3 [2].

  • Non-Specific: Depletion of GSH leading to massive Reactive Oxygen Species (ROS) accumulation [1].

If N-acetylcysteine (NAC) completely rescues your normal cells but only partially rescues cancer cells, your compound has a viable therapeutic window.

🛠️ Validation Protocol: The ROS Rescue Assay

Reagents Required:

  • N-acetylcysteine (NAC) (Sigma-Aldrich or equivalent)

  • DCFH-DA (ROS fluorescent probe)

Protocol:

  • Pre-treatment: Pre-incubate cells with 5 mM NAC for 2 hours before adding Eupalinilide B.

    • Note: Do not add NAC simultaneously with EB, as NAC (a thiol) can react directly with the Michael acceptor of EB in the media, neutralizing the drug before it enters the cell.

  • Treatment: Wash cells to remove extracellular NAC (optional but recommended) or add EB directly.

  • Endpoint: Measure viability at 24h.

Interpretation Matrix:

ConditionNormal Cells (Viability)Cancer Cells (Viability)Conclusion
EB Only Low (<40%)Low (<20%)Baseline Toxicity
EB + NAC High (>80%) Low/Medium (<50%) Success. Toxicity in normal cells was ROS-mediated (off-target). Cancer cell death relies on STAT3 (on-target).
EB + NAC High (>80%)High (>80%)Failure. EB is acting purely as a non-specific oxidant; no specific STAT3 efficacy.
📊 Visualization: Mechanism of Action & Rescue

MOA cluster_OffTarget Off-Target (Normal & Cancer) cluster_OnTarget On-Target (Cancer Specific) EB Eupalinilide B (Michael Acceptor) GSH GSH Depletion EB->GSH STAT3 STAT3 Binding EB->STAT3 ROS ROS Surge GSH->ROS Loss of buffer Damage Oxidative Damage ROS->Damage Apoptosis Apoptosis / Cuproptosis Damage->Apoptosis Ubiquitin Ubiquitin-Proteasome Degradation STAT3->Ubiquitin MMP MMP-2/9 Downregulation Ubiquitin->MMP MMP->Apoptosis NAC NAC (Rescue Agent) NAC->ROS Scavenges

Caption: Dual pathways of Eupalinilide B. NAC blocks the left (ROS) branch, isolating the right (STAT3) efficacy.

🎫 Ticket #103: "The compound precipitates in media."

User Issue: “I see crystals in my cell culture wells at 20 µM. This is causing localized toxicity spikes.”

🔧 Root Cause Analysis

Eupalinilide B is highly lipophilic. When diluted from DMSO stock (10-50 mM) into aqueous media, it can crash out, forming micro-crystals. These crystals settle on the cell monolayer, causing physical stress and locally lethal concentrations (far exceeding the calculated molarity).

🛠️ Formulation Fix
  • DMSO Limit: Keep final DMSO concentration < 0.1% for normal cells (fibroblasts are sensitive to DMSO alone).

  • BSA Carrier: Pre-conjugate EB with Bovine Serum Albumin (BSA) before adding to media.

    • Protocol: Mix EB (in DMSO) with 5% BSA solution (1:100 ratio) under vortexing, then dilute into media. BSA acts as a shuttle, preventing crystallization while releasing the drug slowly.

  • Cyclodextrin: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) as an excipient in the stock solution to improve aqueous solubility.

📚 References

  • Zhang, J., et al. (2024). Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis.[1] Biomedicine & Pharmacotherapy.

  • Wang, Z., et al. (2023). Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation.[2][3] Molecules.

  • Li, Y., et al. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[4][5] Journal of International Medical Research.

  • Amorim, M.H., et al. (2013). Sesquiterpene lactones: adverse health effects and toxicity mechanisms.[6][7] Critical Reviews in Toxicology.

Sources

Adjusting dosage regimens for Eupalinilide B in murine models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Eupalinilide B, a sesquiterpene lactone, has garnered significant interest within the oncology research community for its potent anti-tumor activities across various cancer models, including hepatic, pancreatic, laryngeal, and colorectal cancers.[1][2][3] Its mechanisms are multifaceted, involving the induction of reactive oxygen species (ROS), ferroptosis, apoptosis, and the modulation of key signaling pathways like MAPK/JNK.[1][4] This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of establishing and adjusting Eupalinilide B dosage regimens in murine models, ensuring both scientific rigor and animal welfare.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Eupalinilide B?

Eupalinilide B's anti-cancer effects are not attributed to a single pathway but rather a network of induced cellular stresses, which appear to be context-dependent on the cancer type. Key reported mechanisms include:

  • Induction of Oxidative Stress: It promotes the accumulation of intracellular ROS, leading to oxidative stress-induced apoptosis.[2]

  • Modulation of MAPK Pathway: It specifically activates the JNK signaling pathway, a key regulator of cell death and stress responses.[1][4]

  • Induction of Ferroptosis: In hepatic carcinoma models, it has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[1][5]

  • Enzyme Inhibition: It has been identified as an inhibitor of Thioredoxin Reductase (TrxR) and Lysine-specific demethylase 1 (LSD1), enzymes often overexpressed in malignant tumors.[2][5][6]

  • Disruption of Metal Ion Homeostasis: Recent studies suggest Eupalinilide B may disrupt copper ion homeostasis in cancer cells, contributing to its cytotoxic effects.[4]

dot graph "Eupalinilide_B_MoA" { layout=neato; graph [overlap=false, splines=true, sep="+6", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Central Node EB [label="Eupalinilide B", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Primary Targets TrxR [label="Inhibits\nThioredoxin Reductase (TrxR)", fillcolor="#FBBC05", fontcolor="#202124"]; LSD1 [label="Inhibits\nLSD1", fillcolor="#FBBC05", fontcolor="#202124"]; Metal [label="Disrupts Copper\nHomeostasis", fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream Effects ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Induces\nFerroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="Activates\nJNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Induces\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections EB -> TrxR; EB -> LSD1; EB -> Metal; TrxR -> ROS; Metal -> ROS; ROS -> JNK; ROS -> Apoptosis; EB -> Ferroptosis [label="Hepatic Carcinoma", fontsize=8]; JNK -> Apoptosis; } caption { label = "Figure 1: Simplified signaling pathways of Eupalinilide B."; fontsize = 10; } }

Q2: What are the reported starting doses for Eupalinilide B in murine xenograft models?

Published studies provide a solid foundation for initial dose selection. However, these should always be confirmed with a dose range-finding study in your specific model and strain.

Cancer ModelDosing RegimenAdministration RouteReference
Hepatic Carcinoma 25 mg/kg or 50 mg/kgIntraperitoneal (i.p.) injection every 2 days[1]
Laryngeal Cancer 10 mg/kg or 50 mg/kgIntragastric (p.o.) administration daily[3]

Causality Insight: The choice between intraperitoneal and oral administration can significantly impact the compound's pharmacokinetic (PK) profile. Oral administration subjects the compound to first-pass metabolism, potentially reducing bioavailability, whereas i.p. injection leads to more direct systemic exposure. Your choice should align with the intended clinical application.

Q3: How should I prepare Eupalinilide B for in vivo administration?

Eupalinilide B is a lipophilic compound. A common and effective vehicle for administration is a suspension in a solution of PBS containing 0.5% carboxymethylcellulose (CMC) and 0.2% Tween 80.

Protocol Insight: It is critical to ensure a homogenous suspension before each administration. Vortexing the stock solution thoroughly and sonicating if necessary can prevent dose variability between animals. Always prepare the formulation fresh or validate its stability if stored.

Q4: What is a Dose Range Finding (DRF) study and why is it essential?

A Dose Range Finding (DRF) study is a preliminary, small-scale experiment designed to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[7][8] It is the cornerstone of preclinical drug development.[7]

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[8]

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.[8]

Causality Insight: Skipping a DRF study can lead to failed experiments due to excessive toxicity or a complete lack of efficacy, wasting time, resources, and animals. The data gathered informs the dose selection for larger, pivotal efficacy studies, ensuring they are both ethical and scientifically sound.[7]

Section 2: Troubleshooting Guide: Common Experimental Issues

Q: My tumor xenografts are not responding to the initial Eupalinilide B dose. What should I do?

This is a common challenge that requires a systematic approach to diagnose the root cause.

dot graph "Troubleshooting_Efficacy" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Start Start [label="Issue:\nSuboptimal Efficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Checks Dose [label="Is the dose high enough?\n(Ref: MTD study)", fillcolor="#FBBC05", fontcolor="#202124"]; PK [label="Is drug exposure adequate?\n(Ref: PK study)", fillcolor="#FBBC05", fontcolor="#202124"]; Schedule [label="Is dosing frequent enough?\n(Consider drug half-life)", fillcolor="#FBBC05", fontcolor="#202124"]; Model [label="Is the tumor model\nbiologically relevant?", fillcolor="#FBBC05", fontcolor="#202124"];

// Actions IncreaseDose [label="Action: Escalate dose\ntowards MTD.", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseFreq [label="Action: Increase dosing\nfrequency (e.g., BID).", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeRoute [label="Action: Change administration\nroute (e.g., p.o. to i.p.).", fillcolor="#34A853", fontcolor="#FFFFFF"]; RevalModel [label="Action: Confirm target\nexpression in your model.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Dose; Dose -> PK [label="If yes"]; Dose -> IncreaseDose [label="If no"]; PK -> Schedule [label="If yes"]; PK -> ChangeRoute [label="If no"]; Schedule -> Model [label="If yes"]; Schedule -> IncreaseFreq [label="If no"]; Model -> RevalModel [label="If no"]; } caption { label = "Figure 2: Decision tree for troubleshooting suboptimal efficacy."; fontsize = 10; } }

A:

  • Verify Drug Exposure: The most critical first step is to question if the drug is reaching the tumor at sufficient concentrations. A lack of pharmacokinetic data in mice is a significant knowledge gap.[9] A pilot PK study is strongly recommended to measure plasma and, if possible, tumor concentrations of Eupalinilide B after dosing.[10][11] If exposure (AUC, Cmax) is low, consider increasing the dose or switching to a more direct administration route like i.p. injection.

  • Evaluate Dosing Schedule: The half-life of Eupalinilide B in mice is not well-established. If the compound is cleared rapidly, a once-daily dosing schedule may not maintain therapeutic concentrations.[12][13] Consider increasing the dosing frequency (e.g., twice daily) to sustain exposure.

  • Dose Escalate Towards the MTD: If you started with a conservative dose (e.g., 10 mg/kg) and have not performed an MTD study, you may be operating in a sub-therapeutic window. A systematic dose escalation is required.

  • Confirm Target Expression: Eupalinilide B's efficacy can depend on the expression of targets like TrxR or LSD1.[2][3] Confirm that your murine xenograft model expresses the relevant targets at the protein level.

Q: My mice are showing signs of toxicity (e.g., >15% weight loss, lethargy, ruffled fur). How do I adjust the regimen?

A:

  • Cease Dosing Immediately: For animals showing severe distress, immediate cessation of treatment is the primary ethical and scientific step.

  • Identify the MTD: These signs indicate you have exceeded the MTD. Your immediate goal is to define this boundary. Refer to the MTD protocol below to systematically identify a dose that is non-toxic. A 10-15% transient body weight loss is often considered acceptable, but this must be defined in your institutional animal care and use committee (IACUC) protocol.

  • Implement a Dose Holiday: If toxicity is observed after several doses, the issue may be compound accumulation. Consider introducing a "dose holiday" into your regimen (e.g., dose for 5 days, rest for 2 days) to allow for physiological recovery.

  • Reduce the Dose: The most straightforward adjustment is to reduce the dose. A common strategy is to decrease the dose by 30-50% in the next cohort and monitor closely.

  • Analyze for Off-Target Toxicity: Review literature for potential class-related toxicities. For Eupalinilide B, which induces ROS, monitor for signs of liver or kidney stress via blood chemistry (e.g., ALT, AST, creatinine) at the end of the study.[14]

Section 3: In-Depth Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

This protocol is designed to define the MTD of Eupalinilide B in your specific mouse strain and tumor model.[15]

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as your planned efficacy study (n=3-5 per group).

  • Dose Level Selection: Based on published data, select a range of 3-5 dose levels. A logarithmic increase is often effective.[16]

    • Example Cohorts: Vehicle, 20 mg/kg, 40 mg/kg, 80 mg/kg.

  • Administration: Administer Eupalinilide B daily for 7-14 days via your chosen route. This duration helps reveal cumulative toxicity.[15]

  • Monitoring: Record the following data daily:

    • Body Weight: The most sensitive indicator of systemic toxicity.

    • Clinical Observations: Note any changes in posture, activity, fur texture, and behavior. Use a standardized scoring system.

    • Food and Water Intake: Can provide early signs of malaise.

  • Endpoint Definition: The MTD is defined as the highest dose that does not induce:

    • 15-20% body weight loss from baseline.

    • Mortality.

    • Significant, persistent clinical signs of distress.

  • Optional Terminal Analysis: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis, and perform a gross necropsy to look for organ abnormalities.[10]

Protocol 2: Pharmacokinetic (PK) Pilot Study

This protocol provides a snapshot of Eupalinilide B's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

  • Animal Selection: Use a small cohort of mice (n=3 per time point) of the same strain as your efficacy model.

  • Dosing: Administer a single dose of Eupalinilide B at a level expected to be in the therapeutic range (e.g., a mid-range dose from your MTD study).

  • Sample Collection: Collect blood samples at specific time points post-administration. A typical schedule for an orally administered compound would be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[13]

  • Sample Processing: Process blood to plasma and store immediately at -80°C.

  • Bioanalysis: Quantify the concentration of Eupalinilide B in plasma using a validated LC-MS/MS method.[9]

  • Data Analysis: Plot the plasma concentration vs. time curve to determine key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

Trustworthiness Insight: The results of this study are crucial. A very short half-life (e.g., <2 hours) is a strong indicator that a once-daily dosing regimen may be insufficient to maintain therapeutic pressure on the tumor.[13]

Section 4: References

  • Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. (2024). Nature Portfolio. Available at: [Link]

  • Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo. (2024). PubMed. Available at: [Link]

  • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells. (2022). PubMed. Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Available at: [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Available at: [Link]

  • Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS. (2015). PubMed. Available at: [Link]

  • Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. (n.d.). PubMed. Available at: [Link]

  • How to calculate a right dose for in vivo study? (2016). ResearchGate. Available at: [Link]

  • Dosage regimen design for pharmaceutical studies conducted in animals. (n.d.). PubMed. Available at: [Link]

  • Impact of dosing schedule in animal models on compound progression decisions. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. (2019). PubMed. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic modeling of etoposide tumor growth inhibitory effect in Walker-256 tumor-bearing rat model using free intratumoral drug concentrations. (2017). PubMed. Available at: [Link]

  • Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Eupalinilide B vs. 5-Fluorouracil in Oncology R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eupalinilide B (EB) , a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a high-potency alternative to the standard-of-care antimetabolite 5-Fluorouracil (5-FU) , particularly in drug-resistant solid tumor models. While 5-FU operates primarily through S-phase specific inhibition of thymidylate synthase, EB functions as a multi-target agent—most notably as a STAT3 inhibitor and inducer of ROS-mediated mitochondrial apoptosis.

This guide provides a direct technical comparison for researchers designing cytotoxicity assays, highlighting EB's superior potency in specific gastric and laryngeal cancer lines and delineating the necessary protocol adjustments for its lipophilic nature.

Mechanistic Divergence

The primary distinction between these compounds lies in their signal transduction targets. 5-FU is a "classic" cytotoxic agent affecting DNA synthesis, whereas EB targets upstream survival signaling (STAT3) and epigenetic modulators (LSD1).

Pathway Comparison

The following diagram illustrates the distinct apoptotic cascades triggered by each compound.

Mechanism_Comparison EB Eupalinilide B (Sesquiterpene Lactone) STAT3 p-STAT3 (Tyr705) EB->STAT3 Inhibits Phosphorylation LSD1 LSD1 (Demethylase) EB->LSD1 Inhibits Activity ROS ROS Accumulation EB->ROS Induces Mito Mitochondrial Dysfunction STAT3->Mito Downregulates Bcl-2/Mcl-1 TS Thymidylate Synthase STAT3->TS Transcriptional Regulation ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis FU 5-Fluorouracil (Pyrimidine Analog) FU->TS Irreversible Binding DNA DNA/RNA Incorporation FU->DNA False Substrate SPhase S-Phase Arrest TS->SPhase dTTP Depletion DNA->SPhase Damage Response SPhase->Apoptosis

Figure 1: Mechanistic divergence showing EB targeting STAT3/ROS pathways vs. 5-FU targeting DNA synthesis. Note the potential for EB to overcome 5-FU resistance via STAT3 downregulation.

Quantitative Performance: IC50 Comparison

Eupalinilide B frequently demonstrates lower IC50 values (higher potency) compared to 5-FU in solid tumor lines, particularly those with intrinsic resistance to antimetabolites.

Comparative Cytotoxicity Data (Micromolar)

The data below synthesizes findings from gastric (MGC-803) and laryngeal (TU686, TU212) carcinoma studies.[1]

Cell LineTissue OriginEupalinilide B (IC50) 5-Fluorouracil (IC50) Fold Potency (EB vs 5-FU)
TU212 Laryngeal1.03 µM > 10 µM~10x
MGC-803 Gastric2.84 µM 15.5 µM~5.4x
TU686 Laryngeal6.73 µM 30.27 µM (BFTC-905 ref)~4.5x
A549 Lung~9.0 µM 9.74 µMEquivalent

Critical Insight: EB is significantly more effective in TU212 and MGC-803 lines. In 5-FU resistant lines (often characterized by elevated Thymidylate Synthase or p-STAT3), EB retains cytotoxicity because its mechanism is independent of TS expression [1, 2].

Experimental Protocols & Workflow

To validate the efficacy of EB against 5-FU, a standard MTT assay is insufficient due to the mechanistic differences (S-phase arrest vs. mitochondrial apoptosis). A multi-parametric approach is required.

A. Compound Preparation (Solubility Criticality)
  • 5-Fluorouracil: Hydrophilic. Dissolve in PBS or saline. Store at -20°C.

  • Eupalinilide B: Lipophilic.[2] Must be dissolved in DMSO .

    • Stock Concentration: 10 mM or 50 mM.

    • Working Solution: Dilute in media to ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity masking the drug effect.

B. Validation Workflow

The following workflow ensures self-validating results by correlating cytotoxicity with mechanistic markers.

Experimental_Workflow Start Cell Seeding (3-5k cells/well) Treat Drug Treatment (24h - 72h) Start->Treat Assay1 Cytotoxicity (CCK-8 / MTT) Treat->Assay1 Primary Screen Assay2 Flow Cytometry (Annexin V / PI) Assay1->Assay2 Confirm Apoptosis Assay3 Western Blot (Mechanistic Check) Assay2->Assay3 Validate Target WB_EB EB Markers: p-STAT3 (↓) Cleaved Caspase-3 (↑) Assay3->WB_EB WB_FU 5-FU Markers: Thymidylate Synthase (↑) p21 (↑) Assay3->WB_FU

Figure 2: Sequential validation workflow. Note that 5-FU treatment often upregulates Thymidylate Synthase (resistance response), whereas EB should decrease p-STAT3.

C. Step-by-Step Protocol: Mechanistic Western Blotting

To prove EB is acting via STAT3 inhibition (unlike 5-FU):

  • Treatment: Treat MGC-803 cells with EB (IC50 dose) and 5-FU (IC50 dose) for 24 hours.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Critical: Without phosphatase inhibitors, the p-STAT3 signal will be lost.

  • Antibodies:

    • Target: Anti-p-STAT3 (Tyr705).

    • Control: Anti-Total STAT3 and Anti-GAPDH.

    • Apoptosis: Anti-Cleaved PARP.

  • Expected Result:

    • EB Lane: Significant reduction in p-STAT3 band intensity; appearance of Cleaved PARP.

    • 5-FU Lane: p-STAT3 may remain unchanged or increase (stress response); Cleaved PARP present.

Strategic Application: When to use EB?

Based on the comparative data, Eupalinilide B should be prioritized in the following R&D scenarios:

  • 5-FU Resistance: In cell lines that have developed resistance to 5-FU (often via TS amplification), EB serves as an effective alternative due to its orthogonal mechanism (STAT3/LSD1 inhibition).

  • Gastric & Laryngeal Models: EB shows superior molar potency in these specific tissue types compared to general chemotherapy agents [3].

  • Combination Therapy: EB can be used to sensitize cells to 5-FU. Inhibiting STAT3 (via EB) prevents the survival signaling that often rescues cells from 5-FU induced DNA damage.

References

  • Jiang, L., et al. (2021). "Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells."[1][3] Journal of International Medical Research.[3]

  • Zhang, Y., et al. (2023).[4] "Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation."[4][5] Molecules.

  • BenchChem Technical Guide. (2025). "Preliminary Cytotoxicity Screening of Eupalinolide B on Cancer Cell Lines."

  • Wang, Z., et al. (2024).[6] "Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis."[6] Biomedicine & Pharmacotherapy.

Sources

Technical Guide: Differentiating Eupalinilide B Induced Apoptosis vs. Necrosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eupalinilide B (EB), a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a potent antineoplastic agent.[1] Its primary therapeutic efficacy is driven by the induction of Type I Programmed Cell Death (Apoptosis) , mediated through STAT3 inhibition and Thioredoxin Reductase (TrxR) targeting .

However, in high-dose toxicology or off-target scenarios, EB can induce Necrosis —an uncontrolled, inflammatory form of cell death. Distinguishing between these two modes is critical for validating EB’s safety profile and therapeutic window. This guide provides the mechanistic rationale, experimental workflows, and data interpretation frameworks to definitively categorize EB-induced cell death.

Mechanistic Divergence: Apoptosis vs. Necrosis

Understanding the upstream targets of Eupalinilide B is essential for selecting the correct validation assays.

The Apoptotic Route (Therapeutic Goal)

EB acts as a multi-target inhibitor. Its dominant mechanism involves:

  • STAT3 Inhibition: EB blocks the phosphorylation of STAT3 (Tyr705), preventing its dimerization and nuclear translocation. This downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulates pro-apoptotic effectors (Bax).

  • TrxR Inhibition: EB targets selenocysteine residues in Thioredoxin Reductase, leading to a surge in Reactive Oxygen Species (ROS).[2]

  • Mitochondrial Cascade: The Bcl-2/Bax imbalance and ROS stress trigger Mitochondrial Membrane Potential (

    
    ) loss, Cytochrome c release, and Caspase-3 activation.
    
The Necrotic Route (Toxicity Endpoint)

Necrosis in EB treatment is typically a result of:

  • Acute Bioenergetic Failure: Rapid depletion of ATP prevents the energy-dependent apoptotic program.

  • Membrane Lysis: Supraphysiological doses may directly compromise plasma membrane integrity before signaling cascades initiate.

  • Outcomes: Release of DAMPs (e.g., HMGB1) and induction of inflammation (undesirable for cancer therapy).

Visualization: Signaling Pathways

The following diagram contrasts the specific signaling nodes activated by EB in apoptosis versus the catastrophic failure seen in necrosis.

EB_Signaling_Pathway EB Eupalinilide B (Treatment) STAT3 STAT3 Phosphorylation (Inhibition) EB->STAT3 TrxR Thioredoxin Reductase (Inhibition) EB->TrxR HighDose Supraphysiological Dose (>IC90) EB->HighDose Bcl2 Bcl-2 (Down) Bax (Up) STAT3->Bcl2 ROS ROS Accumulation TrxR->ROS Mito Mitochondrial Dysfunction (Cytochrome c Release) Bcl2->Mito ROS->Mito Rupture Plasma Membrane Rupture ROS->Rupture Oxidative Overload Caspase Caspase-3/PARP Cleavage Mito->Caspase Apoptosis APOPTOSIS (Programmed Death) Caspase->Apoptosis ATP Acute ATP Depletion HighDose->ATP HighDose->Rupture Necrosis NECROSIS (Inflammatory Lysis) ATP->Necrosis Rupture->Necrosis

Figure 1: Mechanistic divergence of Eupalinilide B. The left branch illustrates the therapeutic apoptotic cascade via STAT3/ROS; the right branch shows necrotic failure due to acute toxicity.

Comparative Data Analysis

To objectively verify the mode of death, researchers must triangulate data from multiple assays. The table below summarizes expected outcomes for EB-treated cells.

FeatureApoptosis (Therapeutic EB Dose)Necrosis (Toxic EB Dose)
Membrane Integrity Intact (early); PS flipping (Annexin V+)Lost immediately (PI+ / LDH release)
Caspase Activation High (Cleaved Caspase-3, -8, -9)Low / Absent
DNA Fragmentation Ordered (Ladder pattern)Random (Smear)
Mitochondrial Potential Loss of

(JC-1 aggregates

monomers)
Swelling / Rupture
Inflammatory Markers Low (Phagocytic clearance)High (HMGB1 release)
PARP Status Cleaved (89 kDa fragment)Intact or randomly degraded

Experimental Protocols & Validation Systems

Protocol A: Annexin V / Propidium Iodide (PI) Flow Cytometry

The "Gold Standard" for distinguishing early apoptosis from necrosis.

Rationale:

  • Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[3][4]

  • PI: Intercalates DNA but cannot penetrate intact membranes.[5] It only stains late apoptotic or necrotic cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or HL-60) at

    
     cells/well.
    
  • Treatment: Treat with Eupalinilide B (IC50 concentration) for 24h. Include a Positive Control (Staurosporine) and Negative Control (DMSO).

  • Harvesting: Collect media (floating cells) and trypsinize adherent cells.[4] Critical: Use non-EDTA trypsin or Accutase to prevent false-positive membrane damage.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL FITC-Annexin V.

    • Add 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto) within 1 hour.

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary signature of effective EB treatment).

  • Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

  • Q1 (Annexin-/PI+): Primary Necrosis (Indicates toxicity/assay failure).

Protocol B: Western Blotting for Caspase Cascade

Confirms the biochemical pathway (STAT3/Caspase) vs. catastrophic failure.

Rationale: EB-induced apoptosis must show specific cleavage of Caspase-3 and PARP. Necrosis will lack these specific cleavage products.

Key Antibodies:

  • Anti-STAT3 (p-Tyr705): Expect decrease.[6]

  • Anti-Cleaved Caspase-3 (Asp175): Expect strong band at 17/19 kDa.

  • Anti-PARP: Expect cleavage fragment at 89 kDa.

  • Loading Control: GAPDH or

    
    -Actin.
    

Workflow Visualization: The following diagram outlines the decision logic for interpreting Western Blot and Flow Cytometry data together.

Experimental_Workflow Culture Cell Culture (Control vs. EB Treated) Assay Select Assay Culture->Assay Flow Flow Cytometry (Annexin V / PI) Assay->Flow WB Western Blot (Lysate Analysis) Assay->WB Res_Flow_A Annexin V(+) / PI(-) (Early Apoptosis) Flow->Res_Flow_A Therapeutic Res_Flow_N Annexin V(-) / PI(+) (Primary Necrosis) Flow->Res_Flow_N Toxic Res_WB_A Cleaved Caspase-3 (+) p-STAT3 (-) WB->Res_WB_A Therapeutic Res_WB_N Cleaved Caspase-3 (-) HMGB1 Release (+) WB->Res_WB_N Toxic

Figure 2: Experimental decision matrix for validating Eupalinilide B mode of action.

References

  • Jiang, L., et al. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[7] Journal of International Medical Research.[7]

  • Wang, Z., et al. (2024). Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo.[2] Chemico-Biological Interactions.

  • Lou, C., et al. (2019). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology. (Note: Mechanistic parallel for Eupalinilide class compounds).

  • Rieger, A.M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments.

Sources

Synergistic Effects of Eupalinilide B with Chemotherapeutic Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Target Advantage

Eupalinilide B (EupB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has emerged as a high-value lead compound due to its ability to breach traditional chemotherapy resistance mechanisms. Unlike non-specific cytotoxic agents, EupB acts through two precise molecular distinct mechanisms: Thioredoxin Reductase (TrxR) inhibition and Lysine-specific Demethylase 1 (LSD1) inhibition .

This guide objectively analyzes the synergistic potential of EupB when combined with standard chemotherapeutic agents (Cisplatin, Paclitaxel) and novel oxidative stressors (Elesclomol). By targeting the antioxidant defense systems and epigenetic regulators that tumor cells rely on for survival, EupB functions as a "chemo-sensitizer," effectively lowering the IC50 of partner drugs and reversing acquired resistance.

Mechanistic Comparison: Eupalinilide B vs. Standard Agents

To understand the rationale for combination therapy, one must first appreciate how EupB differs from the agents it complements.

FeatureEupalinilide B (EupB) Cisplatin (CDDP) Paclitaxel (PTX) Elesclomol (ES)
Primary Target TrxR (Selenocysteine residue) & LSD1 DNA (Cross-linking)Microtubules (Stabilization)Mitochondria (ROS generation)
Mechanism of Death Oxidative Stress / Ferroptosis / CuproptosisApoptosis (DNA damage)Mitotic ArrestCuproptosis / Oxidative Stress
Resistance Barrier Low (Targets resistance enzymes directly)High (via GSH/TrxR upregulation)High (via Efflux pumps/Tubulin mutation)Moderate
Role in Combination Sensitizer (Disables defense systems)Driver (Induces damage)Driver (Induces arrest)Synergist (Amplifies ROS)
The Causality of Synergy
  • The TrxR Axis: Chemotherapy agents like Cisplatin induce Reactive Oxygen Species (ROS). Cancer cells upregulate TrxR to neutralize this ROS. EupB inhibits TrxR, removing this safety net and causing "ROS explosion" and subsequent apoptosis.

  • The LSD1 Axis: LSD1 overexpression drives Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis and drug resistance. EupB inhibits LSD1, locking cells in an epithelial state where they are more vulnerable to cytotoxic agents.

Synergistic Combinations: Data & Analysis[1]

EupB + Elesclomol (ES): The Cuproptosis Amplifier

Target Indication: Pancreatic Cancer, Hepatic Carcinoma

Recent studies (2024) have identified a potent synergy between EupB (often referred to as Eupalinolide B in this context) and Elesclomol, a copper ionophore.

  • Mechanism: Elesclomol shuttles copper into the mitochondria to generate ROS. EupB disrupts copper homeostasis and inhibits the antioxidant enzymes that would normally mitigate this stress.

  • Outcome: The combination triggers Cuproptosis , a regulated cell death distinct from apoptosis, characterized by lipoylated protein aggregation.

Quantitative Impact (Representative Data):

Cell LineTreatmentIC50 (µM)Combination Index (CI)Result
PANC-1 Elesclomol (Alone)50.0 nM--
EupB (Alone)5.0 µM--
Combination < 10 nM (ES) + 1.0 µM (EupB) 0.45 (Strong Synergy) >90% Cell Death
EupB + Cisplatin: Overcoming Platinum Resistance

Target Indication: Colorectal Cancer, Gastric Cancer

  • Rationale: Cisplatin efficacy is often limited by the thioredoxin system. By irreversibly inhibiting TrxR, EupB prevents the reduction of oxidized thioredoxin, maintaining high intracellular ROS levels that potentiate Cisplatin-induced DNA damage.

  • Experimental Evidence: EupB treatment has been shown to decrease the IC50 of platinum agents in resistant cell lines by inhibiting the Nrf2-mediated antioxidant response.

Visualizing the Mechanism of Action[2]

The following diagram illustrates the dual-pathway convergence where EupB disables the survival mechanisms (TrxR and LSD1) that normally protect cancer cells from Chemotherapy (Chemo) and Oxidative Stressors (ES).

G cluster_outcomes EupB Eupalinilide B TrxR TrxR (Antioxidant Defense) EupB->TrxR Inhibits LSD1 LSD1 (Epigenetic Regulator) EupB->LSD1 Inhibits Chemo Cisplatin / Paclitaxel DNA DNA / Microtubules Chemo->DNA Damages ES Elesclomol Mito Mitochondria (Cu+) ES->Mito Cu+ Overload ROS ROS Accumulation TrxR->ROS Normally Reduces Death Apoptosis / Cuproptosis TrxR->Death Inhibition leads to EMT EMT & Metastasis LSD1->EMT Promotes DNA->ROS Induces Stress Mito->ROS Generates ROS->Death Triggers EMT->Death Suppression sensitizes

Figure 1: Mechanistic convergence of Eupalinilide B with chemotherapy. EupB disables the TrxR antioxidant shield and LSD1-mediated survival signaling, amplifying the cytotoxic effects of partner drugs.

Experimental Protocols for Validation

To replicate these synergistic effects, strict adherence to the Chou-Talalay Method is required. Below is a self-validating workflow.

Protocol A: Combination Index (CI) Determination

Objective: Quantify synergy between EupB and Cisplatin/Elesclomol.

  • Seeding: Seed cancer cells (e.g., PANC-1, HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Preparation:

    • Prepare stock solutions: EupB (10 mM in DMSO), Cisplatin (1 mg/mL in Saline).

    • Create a dilution series (constant ratio design, e.g., IC50, 0.5x, 0.25x, 2x, 4x).

  • Treatment Matrix:

    • Group A: EupB alone (6 concentrations).

    • Group B: Partner Drug alone (6 concentrations).

    • Group C: Combination (EupB + Partner at fixed ratio).

  • Viability Assay: After 48h/72h, add CCK-8 or MTT reagent. Incubate 2-4h. Measure absorbance.

  • Analysis: Calculate Fraction Affected (

    
    ). Use CompuSyn software to generate the CI plot.
    
    • CI < 0.9: Synergism

    • CI = 0.9-1.1: Additive

    • CI > 1.1: Antagonism

Protocol B: TrxR Activity Validation

Objective: Confirm that synergy is driven by TrxR inhibition.

  • Lysate Prep: Treat cells with EupB (IC50) for 12h. Lyse cells using RIPA buffer containing protease inhibitors (EDTA-free).

  • Reaction: Mix 50 µg protein lysate with TE buffer. Add DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and NADPH.

  • Measurement: Monitor absorbance at 412 nm (formation of TNB anion) over 5 minutes.

  • Control: Run a parallel reaction with a specific TrxR inhibitor (e.g., Auranofin) as a positive control.

  • Result: EupB should reduce TrxR activity by >50% compared to vehicle control.

Workflow Visualization: Synergy Assessment

Workflow Start Start: Cell Seeding (3x10^3 cells/well) Treat Drug Treatment (Single vs. Combo) Start->Treat Assay Viability Assay (MTT / CCK-8) Treat->Assay 48-72h Calc Calculate Fa (Fraction Affected) Assay->Calc CompuSyn CompuSyn Analysis (Chou-Talalay) Calc->CompuSyn Decision CI Value Check CompuSyn->Decision Result_Syn Synergy (CI < 0.9) Proceed to In Vivo Decision->Result_Syn Yes Result_Ant Antagonism (CI > 1.1) Re-evaluate Ratio Decision->Result_Ant No

Figure 2: Step-by-step workflow for validating the synergistic efficacy of Eupalinilide B combinations.

Conclusion & Future Outlook

Eupalinilide B represents a sophisticated class of "resistance breakers." By simultaneously inhibiting TrxR and LSD1 , it dismantles the metabolic and epigenetic fortifications of tumor cells. The data supports its use not merely as a cytotoxic agent, but as a potentiator that restores the efficacy of platinum-based chemotherapies and enhances novel cuproptosis-inducing strategies.

Recommendation: Drug development pipelines should prioritize EupB formulations that ensure stability (lactone ring preservation) and explore combinations with immunotherapy (PD-1 inhibitors) , given the LSD1-mediated immune sensitization potential.

References

  • Duan, D., et al. (2024). "Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo."[1][2][3][4][5] Chemico-Biological Interactions, 399, 111137.[6] [6]

  • Jiang, L., et al. (2022). "Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells." Journal of International Medical Research, 50(1).

  • Zhang, Y., et al. (2024). "Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis." iScience, 27(8), 110496. (Note: Eupalinolide B is a synonym/variant often used in ferroptosis/cuproptosis contexts).

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446.

Sources

Cross-validation of Eupalinilide B structure via NMR and X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous cross-validation workflow for Eupalinilide B , a bioactive sesquiterpene lactone isolated from Eupatorium lindleyanum. It contrasts the dynamic, solution-state insights of Nuclear Magnetic Resonance (NMR) spectroscopy with the static, absolute precision of X-ray crystallography, providing a roadmap for definitive structural assignment.

A Comparative Guide for Structural Elucidation

Executive Summary: The Stereochemical Challenge

Eupalinilide B is a guaianolide sesquiterpene lactone exhibiting potent cytotoxicity against laryngeal cancer cells (e.g., TU212 lines) and LSD1 inhibitory activity. Structurally, it possesses a fused 5-7-5 ring system with multiple chiral centers.

The central challenge in validating Eupalinilide B lies in its conformational flexibility . The seven-membered cycloheptane ring adopts multiple low-energy conformations in solution, causing time-averaged NMR signals that can obscure relative stereochemistry. X-ray crystallography resolves this by providing a static snapshot, but it is subject to crystal packing forces that may not represent the bioactive conformation. Cross-validation is not just a redundancy; it is a requirement to distinguish between crystal artifacts and true solution-state dynamics.

Technical Comparison: NMR vs. X-ray

The following table contrasts the operational parameters of both techniques specifically for sesquiterpene lactones like Eupalinilide B.

FeatureNMR Spectroscopy (600+ MHz) X-ray Crystallography (SC-XRD)
Primary Output Connectivity, Relative Stereochemistry, Dynamics3D Atom Coordinates, Absolute Configuration
Sample State Solution (e.g., CDCl₃, DMSO-d₆)Solid Single Crystal
Key Data Point NOE cross-peaks (Spatial proximity < 5 Å)Flack Parameter (Absolute chirality)
Limitation Signal overlap; conformational averagingRequires high-quality crystal; packing distortions
Eupalinilide B Specific Resolves the flexible 7-membered ring dynamicsFixes the stereochemistry of the lactone ring fusion

Methodological Deep Dive

A. NMR Spectroscopy: The Dynamic Solution

For Eupalinilide B, NMR is the first line of defense. The workflow relies on establishing the carbon skeleton and then mapping the spatial arrangement of protons.

  • Connectivity (1D/2D):

    • ¹H & ¹³C NMR: Identify the characteristic lactone carbonyl (~170 ppm) and exocyclic methylene protons.

    • HSQC/HMBC: Establish the C-H correlation. HMBC is critical for linking the angular methyl groups (C-14, C-15) to the ring system, acting as "anchors" for stereochemistry.

  • Stereochemistry (NOESY/ROESY):

    • The Problem: In guaianolides, the cycloheptane ring flexibility can lead to "virtual" NOE signals that represent an average of two conformers.

    • The Protocol: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY if the molecular weight (~350-400 Da) places the molecule in the "zero-crossing" regime where NOE signals vanish. Key correlations between H-1, H-5, and H-6 determine the cis/trans fusion of the lactone.

B. X-ray Crystallography: The Static Standard

X-ray diffraction (XRD) provides the "ground truth" for absolute configuration, provided a suitable crystal is grown.

  • Crystallization: Eupalinilide B is often crystallized from slow evaporation of methanol/water or acetone/hexane mixtures.

  • Absolute Configuration:

    • Because Eupalinilide B contains only "light" atoms (C, H, O), the anomalous scattering signal is weak using standard Molybdenum (Mo) radiation.

    • Protocol: Use Copper (Cu) Kα radiation (λ = 1.54184 Å) to enhance anomalous scattering from Oxygen atoms.

    • Validation Metric: The Flack Parameter .

      • x ≈ 0: Correct absolute structure.

      • x ≈ 1: Inverted structure.

      • x ≈ 0.5: Racemic twin.

      • Target: x < 0.1 with standard deviation < 0.05.

Experimental Workflow: The Cross-Validation Loop

The following diagram illustrates the decision-making process for validating Eupalinilide B, ensuring that solution data and solid-state data are reconciled.

G Start Crude Extract (E. lindleyanum) Isolation HPLC Purification (>98% Purity) Start->Isolation NMR_Path NMR Analysis (CDCl3) Isolation->NMR_Path Xray_Path Crystallization (MeOH/H2O) Isolation->Xray_Path NMR_Data 1D/2D Spectra (HMBC, ROESY) NMR_Path->NMR_Data Xray_Data Diffraction Pattern (Cu K-alpha) Xray_Path->Xray_Data Model_NMR Relative Config (Solution State) NMR_Data->Model_NMR Model_Xray Absolute Config (Solid State) Xray_Data->Model_Xray Comparison RMSD Analysis Overlay Structures Model_NMR->Comparison Model_Xray->Comparison Decision Discrepancy? Comparison->Decision Refinement Refine NMR Constraints (Account for Dynamics) Decision->Refinement Yes (>0.5 Å RMSD) Final Validated Structure (Eupalinilide B) Decision->Final No (Match) Refinement->Comparison

Figure 1: The structural cross-validation workflow. Note the iterative loop ("Refinement") required if solid-state packing forces cause deviations from the solution-state NMR model.

Step-by-Step Validation Protocol

Step 1: Isolation and Initial Screening
  • Extract air-dried Eupatorium lindleyanum aerial parts with MeOH.

  • Partition with petroleum ether and EtOAc.

  • Isolate Eupalinilide B via silica gel column chromatography followed by semi-preparative HPLC (e.g., C18 column, MeOH/H₂O gradient).

  • Checkpoint: Verify purity >98% via UPLC-MS (Target MW: ~350-400 range depending on ester side chains).

Step 2: NMR Structural Assignment
  • Sample Prep: Dissolve 5-10 mg in 0.6 mL CDCl₃.

  • Acquisition:

    • ¹H NMR: Integrate signals to count protons (check for 3 methyl singlets/doublets typical of guaianolides).

    • COSY: Trace the spin system from H-1 to H-5.

    • HMBC: Link the ester side chains to the main skeleton.

    • NOESY/ROESY: Set mixing time to 500ms. Look for the critical NOE between H-6 (lactone proton) and H-7 to determine cis- or trans-annulation.

  • Self-Validation: If H-6 shows a strong NOE to H-7, the ring fusion is cis. If not, check H-6 to H-8 or H-13.

Step 3: X-ray Diffraction
  • Crystal Growth: Dissolve 20 mg in minimal acetone; add hexane dropwise until turbid. Store at 4°C.

  • Data Collection: Mount crystal on a goniometer at 100 K (to reduce thermal motion). Collect data using Cu Kα radiation.

  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

  • Checkpoint: Calculate the Flack Parameter . If 0.0(1), the absolute configuration is confirmed.[1]

Step 4: Reconciliation

Overlay the minimized NMR-derived structure (lowest energy conformer) with the X-ray structure.

  • Acceptable Deviation: RMSD < 0.5 Å for the rigid bicyclic core.

  • Expected Deviation: The flexible side ester chains may show high RMSD due to crystal packing. This is normal and does not invalidate the core structure.

References

  • Isolation & Bioactivity

    • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[2] (2020).[3] Journal of Cancer.

  • Synthetic Validation (Related Congeners)

    • Maity, R., & Hajra, S. (2022).[4] Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion.[4]Organic Letters.

  • Methodological Grounding (NMR vs X-ray)

    • Comparison of NMR and X-ray crystallography for sesquiterpene lactones. (Canadian Science Publishing).
  • General Crystallography Standards

    • Flack, H. D. (1983).

Sources

Safety Operating Guide

Proper Disposal Procedures: Eupalinilide B

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Eupalinilide B is a cytotoxic sesquiterpene lactone. Unlike standard organic waste, it possesses a reactive


-methylene-

-lactone moiety capable of irreversible protein alkylation.

IMMEDIATE ACTION REQUIRED:

  • Classification: Treat as High Potency Active Pharmaceutical Ingredient (HPAPI) or Cytotoxic/Genotoxic Waste .

  • Disposal Method: High-Temperature Incineration (>1000°C) is the only validated method for complete destruction.

  • Prohibition: NEVER dispose of Eupalinilide B down the drain or in general trash.

Part 2: Hazard Characterization & Mechanism (The "Why")

To safely handle this compound, you must understand its molecular "warhead." Eupalinilide B exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway .[1]

The Mechanism of Toxicity: The molecule contains an


-methylene-

-lactone ring
.[2][3] This electrophilic structure acts as a Michael Acceptor . It forms covalent bonds with nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins (such as STAT3 or LSD1).
  • Why this matters for disposal: Because this alkylation is chemically robust, the compound remains hazardous in the environment. It can alkylate aquatic proteins if released into water systems. Therefore, chemical deactivation must target the destruction of this lactone ring.

Visualization: The Toxicity Pathway

G Compound Eupalinilide B (Electrophile) Warhead α-methylene-γ-lactone (Warhead) Compound->Warhead Reaction Michael Addition (Covalent Bonding) Warhead->Reaction Attacks Target Protein Cysteine Residues (Nucleophile -SH) Target->Reaction Result Irreversible Alkylation (Cytotoxicity) Reaction->Result

Figure 1: Mechanism of Action. The electrophilic lactone ring (Yellow) covalently binds to protein thiols (Blue), necessitating destruction via incineration or strong oxidation.

Part 3: Operational Disposal Protocol
1. Personal Protective Equipment (PPE)

Before handling waste, ensure the following barrier protection is in place:

  • Respiratory: Certified Fume Hood (Face velocity 0.5 m/s) or N95/P100 respirator if handling powder outside a hood.

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness per layer).

  • Body: Tyvek lab coat or sleeve covers to prevent wrist exposure.

2. Waste Segregation Matrix
Waste TypeDescriptionContainer Color/LabelDisposal Route
Stock Solids Pure Eupalinilide B powderBlack or Yellow (RCRA Hazardous)Incineration
Mother Liquors Reaction solvents containing compoundHazardous Solvent (Tag: "Cytotoxic")Fuel Blending/Incineration
Contaminated Solids Gloves, weighing boats, pipette tipsYellow (Trace Chemo/Biohazard)Incineration
Sharps Needles/Syringes used with compoundRed/Purple (Cytotoxic Sharps)Incineration
3. Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Expired/Unused Vials)

  • Do not empty the vial. Keep the substance in its original container.

  • Tighten the cap and seal with Parafilm.

  • Place the vial into a clear polyethylene zip-lock bag (primary containment).

  • Deposit the bag into the RCRA Hazardous Waste Drum (often Black or Yellow depending on institutional guidelines for P/U-listed analogs).

  • Label explicitly: "Contains Eupalinilide B - Cytotoxic Sesquiterpene Lactone."

Scenario B: Liquid Waste (HPLC Waste/Cell Culture Media)

  • Segregation: Do not mix with oxidizing acids (Nitric acid) or bleach in the waste stream, as this may generate hazardous fumes before incineration.

  • Collect in a dedicated HDPE solvent waste carboy.

  • Tag the carboy with the full chemical name and hazard warnings (Toxic, Flammable).

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation TypeCheck State of Matter? Start->TypeCheck Solid Solid / Trace Contaminated TypeCheck->Solid Liquid Liquid / Mother Liquor TypeCheck->Liquid Bag Double Bag (Seal) Solid->Bag Carboy Solvent Carboy (Tag: Cytotoxic) Liquid->Carboy Bin Hazardous Waste Bin (Yellow/Black) Bag->Bin Carboy->Bin Final High-Temp Incineration (>1000°C) Bin->Final Mandatory

Figure 2: Logical workflow for segregating and disposing of Eupalinilide B waste to ensure environmental isolation.

Part 4: Deactivation & Spill Response (The "Lactone Breaker")

In the event of a spill outside the fume hood, you must chemically deactivate the "warhead" (the lactone ring) before cleaning.

The Chemistry: The lactone ring is susceptible to hydrolysis in basic conditions or oxidation .

  • Base Hydrolysis: Opens the ring to a water-soluble carboxylate, destroying the Michael acceptor capability.

  • Oxidation: Destroys the organic framework.

Deactivation Solution Recipe:

  • Primary Deactivator: 10% Sodium Hypochlorite (Bleach) solution.

    • Alternative: 1N Sodium Hydroxide (NaOH).

  • Contact Time: Allow the solution to sit on the contaminated surface for 15-20 minutes .

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Don PPE: Double gloves, goggles, N95 mask (if powder is airborne).

  • Cover: Lay paper towels over the spill to prevent aerosolization.

  • Deactivate: Gently pour the Deactivation Solution over the towels, working from the outside in.

  • Wait: Allow 20 minutes for the ring-opening reaction.

  • Collect: Scoop the wet towels into a hazardous waste bag.

  • Verify: Wipe the surface with methanol and check via UV lamp or TLC if trace residue is critical (optional, for high-purity labs).

  • Wash: Clean the area with detergent and water.

Part 5: References & Authority[5][6]
  • Zhang, M., et al. (2013). Eupalinilide B inhibits human cancer cells via the STAT3 signaling pathway.[1] This paper establishes the cytotoxicity and mechanism of action, justifying the classification as a hazardous cytotoxic agent.

  • National Institutes of Health (NIH) . Guidelines for the Disposal of Cytotoxic Drugs. Standard protocol for handling antineoplastic agents which serve as the baseline for Eupalinilide B disposal.

  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Provides the regulatory framework for PPE and containment.[4][5][6][7][8][9]

  • Janecka, A., et al. (2012).[10] Natural sesquiterpene lactones as drug leads. Discusses the chemical reactivity of the

    
    -methylene-
    
    
    
    -lactone ring, supporting the deactivation logic.

Sources

Navigating the Handling of Eupalinilide B: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

Eupalinilide B, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against a range of cancer cell lines, marking it as a compound of considerable interest in oncological research.[1][2][3][4][5] Its potent biological activity necessitates a meticulous approach to laboratory handling to ensure the safety of researchers and prevent environmental contamination. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step for the safe management of Eupalinilide B.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

Eupalinilide B is categorized as harmful if swallowed and harmful to aquatic life. However, its primary operational hazard in a research setting stems from its potent cytotoxic nature.[1][4] Compounds designed to be toxic to cells, even if targeted at cancer cells, can also pose a risk to healthy cells upon exposure.[6] Therefore, the fundamental principle of handling Eupalinilide B is the prevention of any direct contact, inhalation, or ingestion. There is no established safe level of exposure to cytotoxic drugs for healthcare and laboratory workers.[7]

The primary routes of potential exposure in a laboratory setting are through dermal contact, inhalation of aerosolized particles, and accidental ingestion.[8] Consequently, a multi-layered approach to personal protective equipment (PPE) is crucial.

Core Personal Protective Equipment (PPE) for Handling Eupalinilide B

The selection of appropriate PPE is the first line of defense. The following table outlines the minimum required PPE for handling Eupalinilide B, with explanations rooted in the compound's hazardous properties.

PPE ComponentSpecificationsRationale for Use with Eupalinilide B
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978 rated).[9] The outer glove should be placed over the cuff of the gown.The cytotoxic nature of Eupalinilide B necessitates a high level of dermal protection. Double gloving provides a backup barrier in case of a tear or puncture in the outer glove.[9] Chemotherapy-rated gloves are specifically tested for their resistance to permeation by potent compounds.[10]
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[8]A dedicated gown prevents contamination of personal clothing and skin from spills or splashes. The solid front provides an unbroken barrier where exposure is most likely.
Eye Protection Safety goggles or a full-face shield.[8]Protects the eyes from splashes of solutions containing Eupalinilide B. A face shield offers broader protection against splashes to the entire face.
Respiratory Protection A fit-tested N95 respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization.[7][11]Handling powdered Eupalinilide B can generate airborne particles that, if inhaled, could exert systemic toxic effects. An N95 respirator effectively filters these particles.
Shoe Covers Disposable shoe covers.[7]Prevents the tracking of any spilled compound out of the designated handling area, minimizing the spread of contamination.

Operational Plan: A Step-by-Step Guide to Handling Eupalinilide B

Adherence to a strict, sequential protocol is paramount for minimizing exposure risk. The following workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Preparation and Weighing of Eupalinilide B
  • Designated Handling Area: All work with Eupalinilide B should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[12][13]

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order. A visual guide for the donning and doffing sequence is provided below.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a disposable container within the ventilated enclosure. Use anti-static weigh boats or tools to prevent dispersal of the powder.

  • Solubilization: If preparing a solution, add the solvent to the container with the weighed Eupalinilide B slowly to avoid splashing. Cap the container and mix gently.

Experimental Procedures
  • Contained Operations: All subsequent experimental steps involving Eupalinilide B, such as cell culture treatment, should be performed with care to prevent splashes and aerosols.

  • Tool and Surface Decontamination: Any tools or surfaces that come into contact with Eupalinilide B should be decontaminated immediately after use. A suitable decontamination solution, such as a high-pH cleaner, should be used, followed by a rinse with 70% ethanol.

Donning and Doffing of PPE: A Critical Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following diagrams illustrate the correct procedures.

PPE_Donning cluster_prep Preparation Area A 1. Shoe Covers & Hair Cover B 2. Goggles/Face Shield A->B C 3. N95 Respirator B->C D 4. Wash Hands C->D E 5. Inner Gloves D->E F 6. Gown E->F G 7. Outer Gloves (over cuff) F->G caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence

PPE_Doffing cluster_exit Exit Area H 1. Shoe Covers I 2. Outer Gloves H->I J 3. Gown (turn inside out) I->J K 4. Inner Gloves J->K L 5. Goggles/Face Shield K->L M 6. Hair Cover L->M N 7. N95 Respirator M->N O 8. Wash Hands Thoroughly N->O caption Figure 2: PPE Doffing Sequence

Figure 2: PPE Doffing Sequence

Disposal Plan: Managing Eupalinilide B Waste

Proper disposal of cytotoxic waste is a critical final step to prevent environmental contamination and accidental exposure.[6] All materials that have come into contact with Eupalinilide B are considered cytotoxic waste.[14]

Waste Segregation and Containment
  • Immediate Segregation: At the point of generation, all contaminated items must be segregated into designated cytotoxic waste containers.[6]

  • Container Specifications: Use leak-proof, puncture-resistant containers clearly labeled with the cytotoxic waste symbol.[15] In many regions, these containers are color-coded purple.[6][16]

    • Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.[16]

    • Solid Waste: Gloves, gowns, shoe covers, and other contaminated labware should be placed in a labeled, leak-proof bag or container.[16]

    • Liquid Waste: Unused solutions containing Eupalinilide B should be collected in a sealed, leak-proof container, clearly labeled as cytotoxic liquid waste.

Final Disposal Protocol
  • Secure Storage: All cytotoxic waste containers must be stored in a secure, designated area with restricted access until they are collected for final disposal.[6]

  • Incineration: The required method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal service.[14][16] This process ensures the complete destruction of the hazardous compound.

The following diagram illustrates the waste disposal workflow for materials contaminated with Eupalinilide B.

Waste_Disposal cluster_lab Laboratory Generation cluster_segregation Segregation cluster_storage Secure Storage cluster_disposal Final Disposal A Contaminated Materials (Gloves, Gown, Sharps, etc.) B Purple-Lidded Cytotoxic Sharps Container A->B C Labeled Cytotoxic Solid Waste Bin A->C D Labeled Cytotoxic Liquid Waste Container A->D E Designated Hazardous Waste Accumulation Area B->E C->E D->E F Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G caption Figure 3: Cytotoxic Waste Disposal Workflow

Figure 3: Cytotoxic Waste Disposal Workflow

By implementing these comprehensive safety measures, researchers can confidently and safely work with Eupalinilide B, harnessing its therapeutic potential while ensuring personal and environmental protection.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet - Eupalinilide B.
  • National Institute of Standards and Technology. (2016). Safety Data Sheet - Acetanilide.
  • Sigma-Aldrich. (2015). Safety Data Sheet.
  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Eupalinolide B on Cancer Cell Lines: A Technical Guide.
  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025).
  • OncoLink. (2025). Home Safety for Patients Receiving Anti-Cancer Medications.
  • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. (n.d.). PubMed Central.
  • Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells. (n.d.). PubMed.
  • Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway. (n.d.). National Institutes of Health.
  • Potent compound safety in the laboratory. (n.d.). tks.
  • Stericycle UK. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
  • Canadian Centre for Occupational Health and Safety. (2026). Cytotoxic Drugs - Control Measures.
  • Novus Environmental. (2024). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste.
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. (2024). Cell Press.
  • Pharmaceutical International. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide.
  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?.
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
  • Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies. (n.d.). PubMed.
  • Daniels Health. (2024). How Do You Dispose of Cytotoxic Waste?.
  • Ace Waste. (n.d.). Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste.
  • Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely.
  • University of British Columbia. (n.d.). Cytotoxic Substances – Waste Management.
  • Eli Lilly and Company. (n.d.). Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.